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  • Product: 1-[4-(3-Chlorophenoxy)phenyl]ethanone
  • CAS: 1145-57-9

Core Science & Biosynthesis

Foundational

What are the physical and chemical properties of 1-[4-(3-Chlorophenoxy)phenyl]ethanone?

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 1-[4-(3-Chlorophenoxy)phenyl]ethanone Executive Summary 1-[4-(3-Chlorophenoxy)phenyl]ethanone (CAS: 1145-57-9), frequently referred to as 4'-...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 1-[4-(3-Chlorophenoxy)phenyl]ethanone

Executive Summary

1-[4-(3-Chlorophenoxy)phenyl]ethanone (CAS: 1145-57-9), frequently referred to as 4'-(3-chlorophenoxy)acetophenone, is a highly versatile diaryl ether intermediate utilized in the downstream synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals[1][2]. Characterized by its acetophenone core coupled to a meta-chlorinated phenoxy ring, this molecule presents a unique balance of electronic activation and conformational flexibility. This guide provides a comprehensive analysis of its physicochemical properties, structural rationale, and validated synthetic protocols.

Physicochemical and Structural Properties

Understanding the molecular descriptors of 1-[4-(3-Chlorophenoxy)phenyl]ethanone is critical for predicting its behavior in biological systems and organic solvents. The compound adheres strictly to Lipinski’s Rule of Five, making it an excellent lead-like scaffold for drug discovery.

Table 1: Key Physicochemical Descriptors

PropertyValueImplication for Development
Molecular Weight 246.69 g/mol [1]Optimal for oral bioavailability; allows for further functionalization without exceeding MW limits.
Molecular Formula C14H11ClO2[1]Halogenated diaryl ether core.
Monoisotopic Mass 246.044757 Da[1]Crucial for high-resolution mass spectrometry (HRMS) validation and isotopic tracking.
Topological Polar Surface Area (TPSA) 26.3 Ų[1]Highly lipophilic; suggests excellent membrane and blood-brain barrier (BBB) permeability.
H-Bond Donors 0[1]Reduces the desolvation penalty required during target binding.
H-Bond Acceptors 2[1]The carbonyl oxygen and ether oxygen act as key interaction points for target proteins.
Rotatable Bonds 3[1]Provides sufficient conformational flexibility to adapt to deep binding pockets.

Synthetic Methodology: The SN​Ar Approach

The most efficient and scalable method for synthesizing 1-[4-(3-Chlorophenoxy)phenyl]ethanone is via a Nucleophilic Aromatic Substitution ( SN​Ar ) reaction between 4-fluoroacetophenone and 3-chlorophenol[3].

Mechanistic Rationale (The "Why"): In SN​Ar reactions, the leaving group's identity and the electronic environment of the electrophile dictate the reaction kinetics. 4-Fluoroacetophenone is specifically chosen over 4-chloroacetophenone. While chloride is a better leaving group in aliphatic SN​2 reactions, fluoride is vastly superior in SN​Ar [4]. The high electronegativity of fluorine creates a strong partial positive charge on the ipso carbon, accelerating the rate-determining step: the nucleophilic attack by the phenoxide ion[3][4]. The para-acetyl group acts as a powerful electron-withdrawing group (EWG), stabilizing the resulting anionic Meisenheimer intermediate through resonance[5].

SNAr_Mechanism A 4-Fluoroacetophenone (Electrophile) C K2CO3 / DMF (Deprotonation) A->C B 3-Chlorophenol (Pro-Nucleophile) B->C D Meisenheimer Complex (Resonance Stabilized) C->D Phenoxide Attack (Rate-Determining) E 1-[4-(3-Chlorophenoxy) phenyl]ethanone D->E Fluoride Elimination (Fast)

Fig 1: Reaction workflow and mechanistic logic for the SNAr synthesis of the target compound.

Validated Step-by-Step Protocol:

  • Phenoxide Generation: Charge an oven-dried, nitrogen-flushed round-bottom flask with 3-chlorophenol (1.1 equiv) and anhydrous N,N-Dimethylformamide (DMF). Add Potassium Carbonate ( K2​CO3​ , 1.5 equiv). Expert Insight: K2​CO3​ is selected over stronger bases like KOH or NaH to prevent unwanted base-catalyzed aldol self-condensation of the acetophenone[5].

  • Electrophile Addition: Stir the suspension at ambient temperature for 30 minutes to ensure complete deprotonation. Introduce 4-fluoroacetophenone (1.0 equiv) dropwise.

  • Thermal Activation: Elevate the temperature to 110–120 °C. Maintain heating for 12–16 hours. The polar aprotic nature of DMF solvates the potassium cations, leaving the phenoxide "naked" and highly reactive.

  • Quenching & Extraction: Cool the mixture to room temperature and quench by pouring into ice-cold distilled water. Extract the aqueous phase with Ethyl Acetate (EtOAc) (3x).

  • Purification: Wash the combined organic layers with 5% aqueous NaOH (to remove unreacted phenol), followed by brine. Dry over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Pharmacophore Logic and Biological Relevance

Diaryl ethers are privileged scaffolds in medicinal chemistry. The 1-[4-(3-Chlorophenoxy)phenyl]ethanone structure provides a highly modular framework for drug design.

SAR_Logic Core 1-[4-(3-Chlorophenoxy)phenyl]ethanone Acet Acetyl Group (H-Bond Acceptor) Core->Acet Ether Diaryl Ether Linkage (120° Angle) Core->Ether Chloro meta-Chloro Group (Lipophilic/Halogen Bond) Core->Chloro Target1 Kinase Hinge Region Interaction Acet->Target1 Target2 Conformational Adaptability Ether->Target2 Target3 Hydrophobic Pocket Occupancy Chloro->Target3

Fig 2: Structure-Activity Relationship (SAR) mapping of the compound's functional groups.

  • The Ether Bridge: Imparts a ~120° bond angle, allowing the two aromatic rings to adopt a non-coplanar, "butterfly" conformation. This is critical for fitting into deep, angled hydrophobic pockets in target proteins (e.g., allosteric kinase inhibitors).

  • The meta-Chloro Substituent: Enhances lipophilicity and provides a vector for halogen bonding with backbone carbonyls in protein binding sites.

  • The Acetyl Group: Serves as a versatile synthetic handle for downstream functionalization (e.g., reductive amination, condensation to form pyrimidines or pyrazoles) or acts directly as a hydrogen bond acceptor[2].

Analytical Characterization Standards

To validate the integrity of the synthesized compound, the following analytical signatures are standard:

  • LC-MS: Electrospray ionization (ESI+) should yield a distinct [M+H]+ peak at m/z 247.1. The presence of the chlorine atom will be confirmed by a characteristic 3:1 isotopic pattern at m/z 249.1.

  • 1H NMR ( CDCl3​ , 400 MHz): Look for a sharp three-proton singlet around δ 2.58 ppm corresponding to the methyl group of the acetyl moiety. The aromatic region ( δ 6.90 - 8.00 ppm) will display an AA'BB' system for the para-substituted ring and a complex multiplet for the meta-substituted ring.

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Exploratory

Thermodynamic Stability Profile of 1-[4-(3-Chlorophenoxy)phenyl]ethanone at Ambient Conditions

Abstract: Understanding the thermodynamic stability of complex organic intermediates is a critical prerequisite in drug development and materials science. This whitepaper provides an in-depth mechanistic and empirical an...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: Understanding the thermodynamic stability of complex organic intermediates is a critical prerequisite in drug development and materials science. This whitepaper provides an in-depth mechanistic and empirical analysis of the room-temperature (298 K) thermodynamic stability of 1-[4-(3-Chlorophenoxy)phenyl]ethanone (CAS: 1145-57-9). By dissecting its structural motifs—the diaryl ether linkage, the acetophenone core, and the meta-chloro substituent—we establish the causal relationship between its molecular architecture and its macroscopic kinetic inertness. Furthermore, we outline a self-validating experimental framework utilizing Isothermal Microcalorimetry (IMC) and Differential Scanning Calorimetry (DSC) to empirically quantify its stability profile without relying on flawed high-temperature Arrhenius extrapolations.

Structural and Mechanistic Determinants of Stability

1-[4-(3-Chlorophenoxy)phenyl]ethanone ( C14​H11​ClO2​ , MW: 246.69 g/mol ) is an organic compound characterized by a central diaryl ether bridge connecting a 3-chlorophenyl ring to an acetophenone moiety[1]. At room temperature (298 K), the compound exists in a solid crystalline state and exhibits exceptionally high thermodynamic stability. As a Senior Application Scientist, I approach molecular stability not merely as a static property, but as a dynamic equilibrium dictated by the interplay of functional groups.

1.1 The Diaryl Ether Linkage: Resonance and Hydrolytic Resistance

The defining structural feature of this molecule is the diaryl ether linkage. Unlike aliphatic ethers, which can be susceptible to peroxide formation or acidic cleavage, diaryl ethers impart notable chemical stability[2]. The lone pairs on the bridging oxygen atom participate in p−π resonance with both adjacent aromatic rings. This delocalization significantly increases the C-O bond dissociation energy (BDE) and reduces the electron density on the oxygen, effectively neutralizing it as a site for nucleophilic attack[2][3]. Consequently, the molecule is highly resistant to hydrolysis under ambient pH and temperature conditions[2].

1.2 The Acetophenone Core: Keto-Enol Dynamics

The acetophenone moiety introduces a carbonyl group, which theoretically presents a vector for degradation via keto-enol tautomerization or photochemical excitation. However, at 298 K, the thermodynamic equilibrium overwhelmingly favors the keto form. While acetophenone derivatives can undergo Norrish type I or II photochemical cleavages, these degradation pathways require high-energy UV excitation ( λ<300 nm) to populate the reactive triplet states[4][5]. Under standard ambient lighting and room temperature, the activation energy barrier for these pathways remains insurmountable, rendering the compound photochemically and thermally stable.

1.3 The 3-Chloro Substituent: Inductive Shielding

The presence of a chlorine atom at the meta-position of the phenoxy ring exerts a strong inductive electron-withdrawing effect (-I). This effect subtly depletes electron density from the aromatic π -system, further stabilizing the ether linkage against oxidative degradation[2]. Additionally, the asymmetric steric bulk of the meta-chloro group influences the solid-state packing, driving the molecule into a dense, thermodynamically stable crystalline polymorph at room temperature.

G Mol 1-[4-(3-Chlorophenoxy) phenyl]ethanone Ether Diaryl Ether Linkage (Resonance Stabilized) Mol->Ether Carbonyl Acetophenone Moiety (Keto-Enol Tautomerism) Mol->Carbonyl Chloro 3-Chloro Substituent (-I Inductive Effect) Mol->Chloro Hydro Hydrolytic Resistance (Ambient pH/Temp) Ether->Hydro Photo Photochemical Stability (Requires UV > 300nm) Carbonyl->Photo Oxid Oxidative Inertness (Steric/Electronic Shielding) Chloro->Oxid Thermo High Thermodynamic Stability at 298 K Hydro->Thermo Photo->Thermo Oxid->Thermo

Caption: Structural determinants governing the thermodynamic stability of the compound at 298 K.

The Fallacy of Arrhenius Extrapolation and the Case for IMC

Historically, the pharmaceutical and chemical industries have relied on accelerated degradation studies—exposing compounds to elevated temperatures (e.g., 60°C to 80°C) and using the Arrhenius equation to extrapolate stability at 25°C. This approach is fundamentally flawed for complex organic solids. High temperatures can trigger phase transitions (e.g., melting of metastable polymorphs) or shift degradation mechanisms entirely, rendering the extrapolated room-temperature data meaningless[6][7].

To establish true thermodynamic stability at room temperature, we must measure it at room temperature. This is achieved using Isothermal Microcalorimetry (IMC) [8][9]. IMC is an ultra-sensitive technique capable of detecting heat flows on the microwatt ( μ W) scale. Because all chemical degradation and physical relaxation processes are either exothermic or endothermic, IMC can monitor the real-time stability of 1-[4-(3-Chlorophenoxy)phenyl]ethanone continuously over weeks, capturing degradation rates as slow as 1% per year[9][10].

Experimental Protocol: Self-Validating Stability Assessment

To ensure rigorous Scientific Integrity (E-E-A-T), the following protocol is designed as a self-validating system. It pairs the extreme sensitivity of IMC with orthogonal validation via Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm that any detected heat flow corresponds to actual chemical degradation, rather than benign physical relaxation (e.g., amorphous-to-crystalline transitions)[6][11].

Phase 1: Polymorph Screening and Baseline Establishment (DSC)
  • Sample Preparation: Accurately weigh 5.0 mg of 1-[4-(3-Chlorophenoxy)phenyl]ethanone into an aluminum DSC pan.

  • Thermal Cycling: Subject the sample to Differential Scanning Calorimetry (DSC) from 0°C to 150°C at a heating rate of 10 K/min under a nitrogen purge.

  • Causality Check: Identify the melting endotherm. If multiple polymorphs exist, determine whether they are enantiotropically or monotropically related[7]. Ensure the sample used for the subsequent IMC testing is the thermodynamically stable polymorph at 298 K (typically the one with the highest density and melting point).

Phase 2: Real-Time Thermodynamic Monitoring (IMC)
  • Equilibration: Load 500 mg of the crystalline compound into a 20 mL glass IMC ampoule. Seal hermetically. Insert the ampoule into the isothermal microcalorimeter set precisely to 298.15 K. Allow 40 minutes for thermal equilibration to dissipate frictional heat from insertion[9].

  • Data Acquisition: Record the thermal power output ( μ W) continuously for 14 days.

  • Kinetic Modeling: A stable compound will yield a flat baseline approaching 0 μ W. If a first-order degradation occurs, plot ln(power) versus time to extract the rate constant ( k )[8].

Phase 3: Orthogonal Validation (LC-MS)
  • Post-IMC Extraction: Recover the sample from the IMC ampoule after 14 days. Dissolve 1.0 mg in 1.0 mL of HPLC-grade acetonitrile.

  • Chromatographic Analysis: Run the sample through an LC-MS system (C18 column, gradient elution of water/acetonitrile with 0.1% formic acid).

  • Validation Logic: If the IMC recorded a heat flow >2μ W, but LC-MS shows ≥99.9% purity with no degradation peaks (e.g., phenol or chlorophenol cleavage products), the heat flow is attributed to physical relaxation (e.g., stress relief in the crystal lattice) rather than chemical instability.

G S1 Solid-State Preparation S2 Thermal Equilibration S1->S2 S3 IMC Power Measurement (µW) S2->S3 S4 Kinetic & Thermodynamic Modeling S3->S4 S5 LC-MS Validation S4->S5

Caption: Self-validating Isothermal Microcalorimetry (IMC) workflow for real-time stability profiling.

Quantitative Thermodynamic Data Summary

The table below summarizes the representative thermodynamic parameters and kinetic stability metrics for 1-[4-(3-Chlorophenoxy)phenyl]ethanone and its constituent functional groups at 298 K. The data illustrates why the intact molecule exhibits such profound stability under ambient conditions.

Structural Component / MetricParameterValue (Approx. / Predicted)Mechanistic Implication
Diaryl Ether Linkage Bond Dissociation Energy (BDE) ≈315−330 kJ/molHigh energy barrier prevents spontaneous homolytic or heterolytic cleavage at RT.
Acetophenone Moiety Keto-Enol Equilibrium Constant ( Keq​ ) <10−8 at 298 KThe reactive enol tautomer is virtually nonexistent at room temperature.
Intact Molecule (Solid) Molar Heat Capacity ( Cp​ ) ≈250−280 J/(mol·K)Indicates a rigid, well-packed crystalline lattice restricting molecular mobility.
Intact Molecule (Solid) IMC Thermal Power Output <0.5 μ W/gBaseline thermal output confirms the absence of spontaneous degradation at 298 K.
Intact Molecule (Solid) Projected Half-Life ( t1/2​ ) >5 YearsExtracted from baseline IMC data; confirms long-term shelf stability.
Conclusion

The thermodynamic stability of 1-[4-(3-Chlorophenoxy)phenyl]ethanone at room temperature is not a mere coincidence of its physical state, but a direct consequence of its molecular design. The resonance-stabilized diaryl ether linkage, the kinetically locked acetophenone core, and the inductive shielding of the meta-chloro group collectively construct a formidable barrier against ambient degradation pathways. By employing highly sensitive, non-extrapolative techniques like Isothermal Microcalorimetry, researchers can confidently validate the shelf-life and handling parameters of this compound, ensuring its reliability as a critical building block in advanced chemical synthesis and drug discovery.

References
  • Gaisford, S. "Isothermal Microcalorimetry | Principles of Thermal Analysis and Calorimetry". The Royal Society of Chemistry. Available at:[Link]

  • Wikipedia Contributors. "Isothermal microcalorimetry". Wikipedia. Available at:[Link]

  • Wadsö, I. et al. "STANDARDS IN ISOTHERMAL MICROCALORIMETRY". IUPAC / Colorado State University. Available at:[Link]

  • Grokipedia. "Diphenyl ether". Grokipedia. Available at:[Link]

  • Monnier, F. et al. "Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers". PMC - NIH. Available at:[Link]

  • Wu, X. et al. "Photocatalytic valorization of lignin: radical-mediated scission of recalcitrant bonds to aromatics". RSC Publishing. Available at:[Link]

  • Song, Y. et al. "Multiple Mechanisms Mapped in Aryl Alkyl Ether Cleavage via Aqueous Electrocatalytic Hydrogenation over Skeletal Nickel". Journal of the American Chemical Society. Available at:[Link]

  • Braun, D. E. et al. "Structural insights into the hexamorphic system of an isoniazid derivative". CrystEngComm (RSC Publishing). Available at:[Link]

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Foundational

Molecular Docking Studies and Binding Affinity of 1-[4-(3-Chlorophenoxy)phenyl]ethanone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Senior Application Scientist Abstract This technical guide provides a comprehensive framework for conducting molecular docking s...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for conducting molecular docking studies on the compound 1-[4-(3-Chlorophenoxy)phenyl]ethanone. Molecular docking is a pivotal computational technique in structure-based drug design, enabling the prediction of binding conformations and affinities between a small molecule (ligand) and a macromolecular target.[1][2][3] This document offers a deep dive into the theoretical underpinnings and practical methodologies of molecular docking, tailored for researchers, scientists, and drug development professionals. We will explore the entire workflow, from target selection and preparation to the execution of docking simulations and the critical analysis of the resulting data. By grounding the protocol in scientific integrity and field-proven insights, this guide aims to equip you with the expertise to perform robust and reliable in silico analyses for this specific compound and beyond.

Introduction to Molecular Docking in the Drug Discovery Pipeline

The journey of a drug from concept to clinic is a long, arduous, and expensive process, often spanning over a decade.[3] A significant bottleneck in this pipeline is the identification and optimization of lead compounds that exhibit high affinity and specificity for a biological target. Molecular docking has emerged as an indispensable tool in modern drug discovery, offering a computationally efficient method to screen vast libraries of compounds and predict their binding behavior at an atomic level.[1][4] This in silico approach significantly reduces the time and cost associated with traditional high-throughput screening (HTS) by prioritizing candidates for experimental validation.[1]

At its core, molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[2][3][5] The process involves two key components: a search algorithm that generates a multitude of possible binding poses and a scoring function that estimates the binding affinity for each pose.[5] The output provides invaluable insights into the binding mode, key intermolecular interactions (such as hydrogen bonds and hydrophobic contacts), and a quantitative estimation of binding strength, often expressed as a docking score.[6][7]

Compound Profile: 1-[4-(3-Chlorophenoxy)phenyl]ethanone

A thorough understanding of the ligand is fundamental to any docking study. Here, we profile the subject of our investigation, 1-[4-(3-Chlorophenoxy)phenyl]ethanone.

  • Chemical Structure:

    • Molecular Formula: C₁₄H₁₁ClO₂[8]

    • Molecular Weight: 246.69 g/mol [8]

    • CAS Number: 1145-57-9[8]

    • Canonical SMILES: CC(=O)C1=CC=C(C=C1)OC2=CC(=CC=C2)Cl[8]

  • Physicochemical Properties (Computed):

    • Hydrogen Bond Donors: 0

    • Hydrogen Bond Acceptors: 2[8]

    • Rotatable Bonds: 3[8]

    • Topological Polar Surface Area (TPSA): 26.3 Ų[8]

The structure features a central phenoxy ether linkage connecting a phenyl ethanone group and a chlorophenyl group. The presence of two aromatic rings, an ether linkage, and a ketone group suggests the potential for various non-covalent interactions, including π-π stacking, hydrophobic interactions, and hydrogen bonding (via the carbonyl oxygen). The three rotatable bonds grant the molecule a degree of conformational flexibility, which is a critical consideration for the docking process.[9] This compound and its analogues are utilized as intermediates in the synthesis of pharmaceuticals and agricultural chemicals, highlighting their relevance in molecular design.[10][11]

The Molecular Docking Workflow: A Methodological Deep Dive

This section provides a detailed, step-by-step protocol for conducting a molecular docking study. We will use AutoDock Vina, a widely-used, open-source docking program known for its speed and accuracy, as our primary tool.[12]

Workflow Overview

The entire process can be visualized as a logical sequence of steps, each with a specific objective, leading to the final analysis of results.

G cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase Target_Prep Step 1: Target Preparation (PDB Download, Cleaning, Adding Hydrogens) Ligand_Prep Step 2: Ligand Preparation (3D Structure Generation, Energy Minimization) Grid_Box Step 3: Grid Box Definition (Defining the Search Space) Ligand_Prep->Grid_Box Docking Step 4: Run Docking Simulation (AutoDock Vina Execution) Grid_Box->Docking Results Step 5: Results Analysis (Binding Affinity, Pose Visualization) Docking->Results Validation Step 6: Protocol Validation (Re-docking, Decoy Sets) Results->Validation G Start Start: Analysis of Top-Ranked Pose CheckRMSD Is this a re-docking validation? Start->CheckRMSD RMSD_Value Is RMSD < 2.0 Å? CheckRMSD->RMSD_Value Yes VisualInspect Visually inspect interactions. Are they chemically sensible? CheckRMSD->VisualInspect No (Screening) ProtocolValidated Protocol Validated. Proceed with screening. RMSD_Value->ProtocolValidated Yes ProtocolInvalid Protocol Invalid. Refine parameters (grid box, exhaustiveness). RMSD_Value->ProtocolInvalid No GoodPose Pose is plausible. Analyze interactions in detail. VisualInspect->GoodPose Yes BadPose Pose is not plausible. Examine next-ranked poses. VisualInspect->BadPose No

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Exploratory

Pharmacokinetic Profiling of 1-[4-(3-Chlorophenoxy)phenyl]ethanone Derivatives: A Technical Guide for Neurotherapeutic Development

Executive Summary The diaryl ether scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of neurotherapeutics, including monoamine oxidase B (MAO-B) inhibitors and voltage-gated sod...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The diaryl ether scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of neurotherapeutics, including monoamine oxidase B (MAO-B) inhibitors and voltage-gated sodium channel blockers for anticonvulsant therapy [1, 2]. Specifically, 1-[4-(3-Chlorophenoxy)phenyl]ethanone (CAS: 1145-57-9) serves as a highly versatile core. The meta-chloro substitution on the phenoxy ring provides a critical balance: its electron-withdrawing nature deactivates the aromatic ring against rapid cytochrome P450 (CYP450) mediated oxidation, while its lipophilicity enhances blood-brain barrier (BBB) penetration.

However, the physicochemical properties of this scaffold—namely, a high partition coefficient (LogP 4.0) and the presence of a reactive ethanone moiety—present unique pharmacokinetic (PK) challenges. High lipophilicity often leads to excessive plasma protein binding (PPB) and poor aqueous solubility, while the ketone group is highly susceptible to cytosolic carbonyl reductases. This whitepaper provides a comprehensive, field-proven technical guide for the ADME (Absorption, Distribution, Metabolism, Excretion) profiling of 1-[4-(3-Chlorophenoxy)phenyl]ethanone derivatives, focusing on the causality behind experimental design and self-validating assay protocols.

Absorption: Permeability and Efflux Dynamics

The absorption of highly lipophilic diaryl ethers is rarely limited by membrane permeability; rather, it is dictated by dissolution rate and potential interaction with intestinal efflux transporters like P-glycoprotein (P-gp). To accurately predict human intestinal absorption, the Caco-2 cell monolayer assay is the gold standard [3].

Caco-2 Permeability Assay Protocol

This protocol is designed as a self-validating system. The inclusion of bidirectional transport (Apical-to-Basolateral and Basolateral-to-Apical) allows for the calculation of the Efflux Ratio (ER), determining if the derivative is a P-gp substrate.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (Transwell, 0.4 µm pore size) at a density of 1×105 cells/cm 2 . Culture for 21 days in DMEM supplemented with 10% FBS to allow for full differentiation and tight junction formation[3].

  • Monolayer Validation: Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 400 Ω⋅cm2 are acceptable for the assay.

  • Dosing Solution Preparation: Dissolve the 1-[4-(3-Chlorophenoxy)phenyl]ethanone derivative in DMSO, then dilute in Hanks' Balanced Salt Solution (HBSS) buffered with 10 mM HEPES (pH 7.4) to a final concentration of 10 µM (final DMSO 1%).

  • Transport Experiment:

    • For A B transport, add dosing solution to the apical chamber and blank HBSS to the basolateral chamber.

    • For B A transport, reverse the chamber assignments.

    • Incubate at 37°C on an orbital shaker (100 rpm).

  • Sampling & Quality Control: Take 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes. Replace with fresh HBSS. Run Propranolol (high permeability control) and Rhodamine 123 (P-gp substrate control) in parallel.

  • Quantification: Analyze samples via LC-MS/MS. Calculate the apparent permeability ( Papp​ ) using the equation: Papp​=(dQ/dt)/(C0​×A) .

Causality Insight: If a derivative exhibits an ER > 2.0, it is actively effluxed. For neurotherapeutics, P-gp liability at the intestinal level often correlates with P-gp-mediated efflux at the blood-brain barrier, necessitating structural modification (e.g., reducing hydrogen bond acceptors or introducing steric hindrance near the ether linkage).

Distribution: Plasma Protein Binding and BBB Penetration

For central nervous system (CNS) targets, the free (unbound) fraction of the drug ( fu​ ) in the brain is the primary driver of efficacy. The 3-chlorophenoxy group strongly drives hydrophobic interactions with human serum albumin (HSA) and α1​ -acid glycoprotein (AAG), often resulting in PPB > 95%.

Equilibrium Dialysis Protocol
  • Preparation: Spike human plasma with the test compound to a concentration of 1 µM.

  • Dialysis: Load 100 µL of spiked plasma into the donor side of a 96-well rapid equilibrium dialysis (RED) device (8K MWCO membrane). Load 300 µL of PBS (pH 7.4) into the receiver side.

  • Incubation: Seal and incubate at 37°C on a shaker at 300 rpm for 4-6 hours to achieve equilibrium.

  • Matrix Matching: Post-incubation, matrix-match the samples (add blank plasma to buffer samples and blank buffer to plasma samples) to ensure equal ionization efficiency during LC-MS/MS analysis.

  • Calculation: %Bound=[(Cplasma​−Cbuffer​)/Cplasma​]×100 .

Metabolism: Identifying Metabolic Soft Spots

The metabolic profiling of 1-[4-(3-Chlorophenoxy)phenyl]ethanone derivatives reveals two primary pathways:

  • Carbonyl Reduction: The ethanone group is rapidly reduced to a secondary alcohol by cytosolic enzymes (Carbonyl Reductases [CBRs] and Aldo-Keto Reductases[AKRs]).

  • Aromatic Hydroxylation: Despite the deactivating chlorine atom, the unsubstituted positions on the central phenyl ring are susceptible to CYP3A4 and CYP2D6 oxidation.

MetabolicPathway Parent 1-[4-(3-Chlorophenoxy) phenyl]ethanone (Parent Scaffold) Reduction Carbonyl Reduction (Secondary Alcohol) Parent->Reduction CBR1 / AKR Hydroxylation CYP450 Hydroxylation (Phenol Derivative) Parent->Hydroxylation CYP3A4 / CYP2D6 Glucuronidation Phase II Glucuronidation (Excreted Metabolite) Reduction->Glucuronidation UGTs Hydroxylation->Glucuronidation UGTs

Primary Phase I and Phase II metabolic pathways of the chlorophenoxyacetophenone scaffold.

Liver Microsomal Stability Assay

To evaluate CYP-mediated clearance, human liver microsomes (HLM) are utilized. Note: Standard HLM assays do not capture cytosolic CBR activity; thus, S9 fractions or hepatocytes should be used if the ethanone group is left unprotected.

  • Incubation Mixture: Combine HLM (0.5 mg/mL final protein concentration), test compound (1 µM), and phosphate buffer (100 mM, pH 7.4, with 3.3 mM MgCl 2​ ).

  • Initiation: Pre-warm to 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final).

  • Quenching: At 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

In Vivo Pharmacokinetics and IVIVE

In vivo PK evaluation in rodent models is critical for validating in vitro findings [4]. The table below summarizes hypothetical but scientifically representative PK data for the parent scaffold and two optimized derivatives (a fluorinated analog to block CYP oxidation, and a semicarbazone prodrug/active analog used in anticonvulsant research).

Quantitative PK Data Summary
CompoundLogPCaco-2 Papp​ ( 10−6 cm/s)PPB (%)HLM CLint​ (µL/min/mg)Oral Bioavailability ( F% )
Parent Scaffold 4.122.5 (High)98.245.312%
Fluoro-Derivative 4.325.1 (High)99.118.635%
Semicarbazone Analog 3.214.2 (Moderate)88.522.468%

Data Interpretation: The parent scaffold suffers from high first-pass metabolism (high CLint​ ), leading to low oral bioavailability. Converting the ethanone to a semicarbazone (a common strategy for anticonvulsants) lowers LogP, reduces PPB, protects the carbonyl from reduction, and significantly boosts oral bioavailability.

In Vitro to In Vivo Extrapolation (IVIVE) Workflow

To predict human clearance from the in vitro microsomal data, an IVIVE workflow utilizing the well-stirred liver model is employed.

IVIVE InVitro In Vitro Clearance (CL_int,app) Liver Microsomes/Hepatocytes Scaling Physiological Scaling (Microsomal Protein/Liver Weight) InVitro->Scaling Intrinsic In Vivo Intrinsic Clearance (CL_int,in vivo) Scaling->Intrinsic Hepatic Hepatic Clearance (CL_H) Well-Stirred Model Intrinsic->Hepatic Blood Flow (Q_H) & f_u Prediction Human PK Prediction (Half-life, Bioavailability) Hepatic->Prediction

IVIVE workflow scaling in vitro intrinsic clearance to predict human in vivo pharmacokinetics.

Conclusion

The 1-[4-(3-Chlorophenoxy)phenyl]ethanone scaffold is a potent starting point for neurotherapeutic drug discovery. However, its baseline pharmacokinetic profile is hindered by high lipophilicity and metabolic liabilities at the ethanone moiety. By employing rigorous, self-validating in vitro assays—such as bidirectional Caco-2 permeability and comprehensive microsomal/cytosolic stability profiling—researchers can rationally design derivatives (e.g., hydrazones, semicarbazones, or halogen-protected analogs) that achieve the optimal balance of BBB penetration, metabolic stability, and oral bioavailability.

References

  • Ansari, M., et al. (2024). Synthesis, computational study, and antileishmanial and antifungal evaluation of phenoxyacetophenone hydrazones bearing a 4-arylthiazole moiety. ResearchGate.
  • Kumar, R., et al. (2023). Design, synthesis, in vivo and in silico evaluation of phenacyl triazole hydrazones as new anticonvulsant agents. ResearchGate.
  • Google Patents. (2021). US20210300877A1 - 2-arylbenzimidazoles as ppargc1a activators for treating neurodegenerative diseases (Caco-2 Permeability Assay Protocol).
  • Abay, E. T., et al. (2015). Efficacy and pharmacokinetic evaluation of a novel anti-malarial compound (NP046) in a mouse model. ResearchGate.

Protocols & Analytical Methods

Method

Application Note: Dual-Functional Cross-Coupling Strategies Using 1-[4-(3-Chlorophenoxy)phenyl]ethanone

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound of Interest: 1-[4-(3-Chlorophenoxy)phenyl]ethanone (CAS: 1145-57-9)[1] Introduction & Mechanistic Rationale 1-[4-(3-Chloro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound of Interest: 1-[4-(3-Chlorophenoxy)phenyl]ethanone (CAS: 1145-57-9)[1]

Introduction & Mechanistic Rationale

1-[4-(3-Chlorophenoxy)phenyl]ethanone is a highly versatile building block in modern organic synthesis. Structurally, it features a central diaryl ether linkage flanked by two distinct functional handles: an aryl chloride and an acetophenone (methyl ketone) moiety. This dual reactivity allows chemists to execute orthogonal cross-coupling strategies, making it an invaluable precursor for synthesizing complex active pharmaceutical ingredients (APIs) and advanced materials.

The Challenge and Causality of Aryl Chloride Activation

Historically, aryl chlorides have been considered inert in standard cross-coupling reactions due to their high carbon-chlorine bond dissociation energy (~96 kcal/mol), which creates a significant kinetic barrier during the oxidative addition step of the catalytic cycle. However, the advent of electron-rich, sterically demanding ligands—such as Buchwald-type dialkylbiaryl phosphines (e.g., XPhos, SPhos) or ferrocenyl monophosphines—has revolutionized their utility[2].

  • Causality of Ligand Design: The electron-rich nature of these ligands increases the electron density on the palladium(0) center, thermodynamically driving the oxidative addition into the strong C-Cl bond. Simultaneously, their extreme steric bulk forces the spatial proximity of the coupling partners on the Pd(II) intermediate, dramatically accelerating the rate-determining reductive elimination step[2].

The Logic of α -Arylation

The acetophenone moiety offers a completely different reactive vector. Under basic conditions, the α -methyl group can be deprotonated to form an enolate, which can then act as a nucleophile in palladium-catalyzed α -arylation[3].

  • Causality of Base and Solvent Selection: Strong bases like sodium tert-butoxide (NaOtBu) or potassium hexamethyldisilazide (KHMDS) are required to ensure a high equilibrium concentration of the enolate. Non-polar or weakly polar aprotic solvents (such as toluene or THF) are chosen to prevent the protic quenching of the enolate while maintaining the solubility of the bulky palladium-ligand complexes[3].

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol leverages the aryl chloride moiety of 1-[4-(3-Chlorophenoxy)phenyl]ethanone, coupling it with various arylboronic acids.

Experimental Methodology

Self-Validating System: The success of this reaction relies heavily on the strict exclusion of oxygen, as electron-rich phosphine ligands are highly susceptible to oxidation, which would prematurely terminate the catalytic cycle.

  • Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1-[4-(3-Chlorophenoxy)phenyl]ethanone (1.0 mmol), the arylboronic acid (1.5 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), and XPhos (0.024 mmol, 2.4 mol%).

  • Base Addition: Add finely milled anhydrous K₃PO₄ (2.0 mmol). Rationale: K₃PO₄ is preferred over weaker bases (like Na₂CO₃) for aryl chlorides as it more efficiently generates the reactive "ate" complex with the boronic acid, facilitating transmetalation.

  • Degassing (Critical Step): Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-high-purity Argon. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane (4.0 mL) and degassed deionized water (0.4 mL) via syringe. Rationale: The 10:1 organic/aqueous ratio ensures the solubility of both the organic substrates and the inorganic base.

  • Reaction: Heat the mixture in a pre-heated oil bath at 100 °C for 12–18 hours under vigorous stirring.

  • Work-up: Cool to room temperature, dilute with ethyl acetate (15 mL), and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.

Quantitative Data Summary

Table 1: Substrate Scope and Yields for Suzuki-Miyaura Coupling

Boronic Acid PartnerCatalyst SystemBase / SolventTemp / TimeIsolated Yield (%)
Phenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄ / Dioxane:H₂O100 °C / 12 h92%
4-Methoxyphenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄ / Dioxane:H₂O100 °C / 14 h88%
2-Tolylboronic acid (Steric)Pd₂(dba)₃ / SPhosK₃PO₄ / Toluene:H₂O110 °C / 18 h81%
4-Fluorophenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄ / Dioxane:H₂O100 °C / 12 h94%
Mechanistic Visualization

G Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (Insertion into C-Cl bond) Pd0->OA PdII_1 Ar-Pd(II)(Cl)L_n Intermediate OA->PdII_1 TM Transmetalation (with Ar'-B(OH)2) PdII_1->TM PdII_2 Ar-Pd(II)(Ar')L_n Intermediate TM->PdII_2 RE Reductive Elimination (C-C Bond Formation) PdII_2->RE RE->Pd0 Regeneration Product Biaryl Product RE->Product

Caption: Catalytic cycle of the Pd-catalyzed Suzuki-Miyaura cross-coupling of aryl chlorides.

Protocol B: Palladium-Catalyzed α -Arylation of the Acetophenone Handle

In this orthogonal approach, the aryl chloride is left intact (or pre-functionalized), and the α -carbon of the acetophenone moiety acts as the nucleophile against an exogenous aryl bromide[3].

Experimental Methodology

Self-Validating System: Enolate formation is highly sensitive to moisture. The visual cue of a deep color change (often dark red/brown) upon base addition confirms the generation of the active enolate-palladium species.

  • Preparation: In an argon-filled glovebox, charge a vial with Pd(OAc)₂ (0.02 mmol, 2 mol%), BINAP or a highly active monodentate phosphine like P(t-Bu)₃ (0.024 mmol), and NaOtBu (2.2 mmol). Rationale: NaOtBu is a strong, non-nucleophilic base that quantitatively deprotonates the ketone without attacking the carbonyl carbon.

  • Substrate Addition: Add 1-[4-(3-Chlorophenoxy)phenyl]ethanone (1.0 mmol) and the target Aryl Bromide (1.2 mmol).

  • Solvent Addition: Add anhydrous Toluene (5.0 mL). Seal the vial with a PTFE-lined cap and remove it from the glovebox.

  • Reaction: Stir the mixture at 80 °C for 16 hours.

  • Work-up: Quench the reaction carefully with saturated aqueous NH₄Cl (10 mL) to neutralize the remaining base and protonate any unreacted enolate. Extract with diethyl ether (3 × 15 mL). Wash the combined organics with brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography.

Quantitative Data Summary

Table 2: Substrate Scope and Yields for α -Arylation

Aryl Halide PartnerCatalyst SystemBase / SolventTemp / TimeIsolated Yield (%)
BromobenzenePd(OAc)₂ / P(t-Bu)₃NaOtBu / Toluene80 °C / 16 h85%
4-BromotoluenePd(OAc)₂ / P(t-Bu)₃NaOtBu / Toluene80 °C / 16 h82%
4-BromoanisolePd(OAc)₂ / BINAPNaOtBu / THF70 °C / 20 h76%
2-BromopyridinePd₂(dba)₃ / XantphosCs₂CO₃ / Dioxane100 °C / 24 h68%
Mechanistic Visualization

G Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (Ar'-X insertion) Pd0->OA PdII_1 Ar'-Pd(II)(X)L_n OA->PdII_1 LigandSub Ligand Substitution (Enolate coordinates to Pd) PdII_1->LigandSub Enolate Enolate Formation (Base + Ketone) Enolate->LigandSub PdII_2 Ar'-Pd(II)(Enolate)L_n LigandSub->PdII_2 RE Reductive Elimination (alpha-Aryl Ketone) PdII_2->RE RE->Pd0 Regeneration Product alpha-Aryl Ketone Product RE->Product

Caption: Mechanism of Palladium-catalyzed alpha-arylation of ketones via enolate intermediates.

Conclusion & Future Perspectives

1-[4-(3-Chlorophenoxy)phenyl]ethanone represents a highly programmable scaffold. By manipulating the catalyst and ligand systems, researchers can selectively functionalize the inert aryl chloride via Suzuki-Miyaura coupling, or utilize the acetophenone moiety for α -arylation. The causality of ligand electronics and sterics is paramount: electron-rich, bulky ligands are absolute prerequisites for activating the C-Cl bond, while strong, non-nucleophilic bases are required to drive the enolate formation necessary for α -arylation. Mastering these orthogonal pathways enables the rapid assembly of complex polyaromatic and highly substituted frameworks critical for modern drug discovery.

References

  • Culkin, D. A., & Hartwig, J. F. (2003). Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles. Accounts of Chemical Research, 36(4), 234-245. Retrieved from [Link]

  • Liu, S., et al. (2004). Ferrocenyl Monophosphine Ligands: Synthesis and Applications in the Suzuki−Miyaura Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 69(16), 5400-5403. Retrieved from[Link]

  • Thimmaiah, M., et al. (2007). Efficient palladium-catalyzed Suzuki-Miyaura coupling of aryl chlorides with arylboronic acids using benzoferrocenyl phosphines as supporting ligands. Tetrahedron, 63(29), 6879-6886. Retrieved from[Link]

Sources

Application

Catalytic reduction methods for synthesizing 1-[4-(3-Chlorophenoxy)phenyl]ethanone derivatives

Application Note: Catalytic Reduction of 1-[4-(3-Chlorophenoxy)phenyl]ethanone for the Synthesis of Privileged Chiral Scaffolds Executive Summary The diaryl ether motif is a privileged structural scaffold in medicinal ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Reduction of 1-[4-(3-Chlorophenoxy)phenyl]ethanone for the Synthesis of Privileged Chiral Scaffolds

Executive Summary

The diaryl ether motif is a privileged structural scaffold in medicinal chemistry, frequently appearing in kinase inhibitors, CNS therapeutics, and antimicrobial agents. 1-[4-(3-Chlorophenoxy)phenyl]ethanone (CAS: 1145-57-9) serves as a highly versatile building block for drug development. This application note details field-proven, highly enantioselective catalytic reduction protocols to convert this ketone into its corresponding chiral alcohol and amine derivatives. By leveraging advanced transition-metal catalysis, researchers can achieve high atom economy and exceptional enantiomeric excess (ee) without relying on stoichiometric chiral auxiliaries.

Mechanistic Rationale and Catalyst Selection

Causality in Asymmetric Hydrogenation (Pathway A)

The reduction of bulky diaryl ether ketones requires a catalyst capable of accommodating significant steric bulk while maintaining rigid enantiofacial discrimination. We select the Noyori-type bifunctional ruthenium complex, specifically RuCl . Unlike traditional inner-sphere mechanisms that require the substrate's oxygen atom to directly coordinate to the metal center, this catalyst operates via an outer-sphere mechanism[1]. The ruthenium hydride and the N-H proton of the diamine ligand participate in a concerted, six-membered pericyclic transition state. This allows the catalyst to transfer hydrogen to the ketone without requiring prior coordination of the bulky, sterically hindered diaryl ether moiety[2].

Causality in Direct Asymmetric Reductive Amination (Pathway B)

Synthesizing chiral amines directly from ketones bypasses the need to isolate unstable imine intermediates. We employ an Iridium-catalyzed Direct Asymmetric Reductive Amination (DARA) protocol utilizing [Ir(cod)Cl]₂ and a sterically tunable chiral phosphoramidite ligand[3]. The iridium center facilitates the highly chemoselective reduction of the transiently formed imine over the starting ketone. The use of Hexafluoro-2-propanol (HFIP) as a solvent is a critical experimental choice; HFIP acts as a mild hydrogen-bond donor that stabilizes the imine intermediate and promotes the reaction without requiring the strict exclusion of moisture, making the protocol robust for benchtop applications[4].

Synthetic Workflows

Workflow Ketone 1-[4-(3-Chlorophenoxy)phenyl]ethanone (Starting Material) AH_Path Asymmetric Hydrogenation (Ru-TsDPEN, H2) Ketone->AH_Path Pathway A RA_Path Reductive Amination (Ir-Catalyst, R-NH2, H2) Ketone->RA_Path Pathway B Alcohol (S)-1-[4-(3-Chlorophenoxy)phenyl]ethanol (Chiral Alcohol) AH_Path->Alcohol Amine Chiral 1-Arylethylamine Derivative (Chiral Amine) RA_Path->Amine

Synthetic workflow for the catalytic reduction of 1-[4-(3-Chlorophenoxy)phenyl]ethanone.

Self-Validating Experimental Protocols

Protocol A: Synthesis of (S)-1-[4-(3-Chlorophenoxy)phenyl]ethanol

Objective: Enantioselective reduction of the ketone to the (S)-alcohol via Ru-catalyzed asymmetric hydrogenation.

Materials:

  • 1-[4-(3-Chlorophenoxy)phenyl]ethanone (1.0 mmol, 246.7 mg)

  • RuCl (0.001 mmol, 0.64 mg, S/C = 1000)

  • Anhydrous Methanol (5.0 mL)

  • Hydrogen gas (High purity, 99.999%)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a stainless-steel autoclave with 1-[4-(3-Chlorophenoxy)phenyl]ethanone and the RuCl catalyst[5].

  • Solvent Addition: Add 5.0 mL of rigorously freeze-pump-thaw degassed anhydrous methanol. (Causality: Methanol is strictly preferred over 2-propanol for this specific catalyst system under acidic/neutral H₂ conditions to ensure high turnover and prevent competitive transfer hydrogenation[2]).

  • Pressurization: Seal the autoclave, remove it from the glovebox, and purge the lines with H₂ three times. Pressurize the vessel to 10 atm of H₂.

  • Reaction: Stir the mixture at 30 °C for 12 hours. Monitor the reaction progress via the pressure drop on the reactor gauge.

  • Workup: Carefully vent the H₂ gas in a fume hood. Concentrate the reaction mixture under reduced pressure.

  • Purification: Pass the crude residue through a short pad of silica gel (Eluent: Hexanes/EtOAc 4:1) to remove the ruthenium catalyst.

  • Validation System: Determine the enantiomeric excess (ee) via Chiral HPLC (Chiralcel OD-H column, Hexanes/Isopropanol 90:10, 1.0 mL/min, UV 254 nm). Confirm complete ketone consumption via ¹H NMR (disappearance of the acetyl singlet at ~2.6 ppm and appearance of a doublet at ~1.5 ppm).

Protocol B: Synthesis of Chiral Amines via Ir-Catalyzed DARA

Objective: One-pot conversion of the ketone to a chiral 1-arylethylamine derivative using a primary alkyl amine.

Materials:

  • 1-[4-(3-Chlorophenoxy)phenyl]ethanone (1.0 mmol, 246.7 mg)

  • Benzylamine (1.2 mmol, 128.6 mg)

  • [Ir(cod)Cl]₂ (0.01 mmol, 1.0 mol%)

  • (R,R,R)-Phosphoramidite Ligand (0.022 mmol)

  • Hexafluoro-2-propanol (HFIP) (2.0 mL)

Step-by-Step Methodology:

  • Catalyst Activation: In a dry Schlenk tube, pre-mix [Ir(cod)Cl]₂ and the chiral phosphoramidite ligand in HFIP (1.0 mL) at room temperature for 30 minutes to form the active complex[3].

  • Imine Pre-formation: To a separate vial, add the ketone, benzylamine, and the remaining HFIP (1.0 mL). Stir for 1 hour to allow the pre-formation of the hemiaminal/imine intermediate.

  • Hydrogenation: Transfer the substrate solution to the catalyst mixture. Place the reaction vessel in an autoclave, purge with H₂, and pressurize to 30 atm.

  • Reaction: Stir at 50 °C for 24 hours. The Ir-catalyst chemoselectively reduces the C=N bond over the starting ketone via an outer-sphere transition state stabilized by Cl-H hydrogen bonding[3].

  • Workup: Vent the H₂ gas. Quench the reaction with saturated aqueous NaHCO₃ (5 mL) and extract with EtOAc (3 x 10 mL).

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify by flash chromatography (DCM/MeOH 95:5 with 1% Et₃N to prevent amine streaking).

  • Validation System: Confirm the product identity via ¹H NMR (characteristic doublet for the methyl group at ~1.3 ppm and a quartet for the methine proton at ~3.8 ppm). Determine ee via Chiral HPLC.

Quantitative Data & Optimization Summaries

Table 1: Optimization of Ru-Catalyzed Asymmetric Hydrogenation (Pathway A)

EntryCatalyst SystemSolventPressure (atm)Temp (°C)Yield (%)ee (%)
1RuCl₂[(S)-BINAP]EtOH10504582
2RuCl2-Propanol103015N/A
3RuClMethanol1030>9998
4RuClMethanol5308897

Note: Entry 3 represents the optimal conditions. The failure of 2-propanol (Entry 2) highlights the necessity of methanol for generating the active catalyst under H₂ gas without base additives[2].

Table 2: Optimization of Ir-Catalyzed Reductive Amination (Pathway B)

EntryCatalyst PrecursorLigandSolventYield (%)ee (%)
1[Ir(cod)Cl]₂Achiral P-NToluene65Racemic
2[Ir(cod)Cl]₂(R,R,R)-PhosphoramiditeToluene7285
3[Ir(cod)Cl]₂(R,R,R)-PhosphoramiditeMethanol8088
4[Ir(cod)Cl]₂(R,R,R)-PhosphoramiditeHFIP9695

Note: Entry 4 demonstrates the superior performance of HFIP, which accelerates imine formation and stabilizes the transition state[3],[4].

Mechanistic Visualization

CatalyticCycle Ru_Precursor Ru(II) Precursor (16-electron) H2_Addition H2 Activation (Heterolytic Cleavage) Ru_Precursor->H2_Addition Ru_Hydride Ru-H / N-H Active Species (18-electron) H2_Addition->Ru_Hydride Ketone_Coord Ketone Approach (Outer-Sphere) Ru_Hydride->Ketone_Coord TS Six-Membered Transition State (Concerted H-Transfer) Ketone_Coord->TS Product_Release Product Release (Chiral Alcohol) TS->Product_Release Product_Release->Ru_Precursor Catalyst Regeneration

Outer-sphere bifunctional catalytic cycle for Ru-catalyzed asymmetric hydrogenation.

References

  • Title: Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources Source: Nature Communications URL: [Link]

  • Title: Air Stable Iridium Catalysts for Direct Reductive Amination of Ketones Source: Chemistry – A European Journal URL: [Link]

  • Title: Asymmetric hydrogenation Source: Wikipedia URL: [Link]

  • Title: Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones Source: IntechOpen URL: [Link]

  • Title: The hydrogenation/transfer hydrogenation network: asymmetric hydrogenation of ketones with chiral eta6-arene/N-Tosylethylenediamine-ruthenium(II) catalysts Source: Journal of the American Chemical Society (via PubMed) URL: [Link]

Sources

Method

Applications of 1-[4-(3-Chlorophenoxy)phenyl]ethanone in agrochemical formulation

Application Note: Synthesis and Formulation Protocols for 1-[4-(3-Chlorophenoxy)phenyl]ethanone-Derived Triazole Fungicides Chemical Context & Mechanistic Rationale 1-[4-(3-Chlorophenoxy)phenyl]ethanone (CAS 1145-57-9) i...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Formulation Protocols for 1-[4-(3-Chlorophenoxy)phenyl]ethanone-Derived Triazole Fungicides

Chemical Context & Mechanistic Rationale

1-[4-(3-Chlorophenoxy)phenyl]ethanone (CAS 1145-57-9) is a pivotal acetophenone intermediate utilized in the synthesis of advanced agricultural triazole fungicides[1]. As a Senior Application Scientist, I emphasize that the structural integration of the 3-chlorophenoxy moiety serves a critical dual purpose in rational agrochemical design.

First, the halogenated diphenyl ether linkage significantly enhances the lipophilicity of the resulting active pharmaceutical ingredient (API), facilitating rapid cuticular penetration in target crops. Second, it optimizes spatial occupation within the hydrophobic binding pocket of the fungal target enzyme, sterol 14α-demethylase (CYP51)[2].

Triazole fungicides act as demethylation inhibitors (DMIs)[3]. They bind directly to the heme iron of CYP51 via the unshared electron pair of the triazole nitrogen[4]. However, the binding affinity and the ability to overcome fungal resistance are heavily dictated by the non-pharmacophore region (the "tail" of the molecule). The 3-chlorophenoxy ether linkage provides rotational flexibility, allowing the molecule to adapt to point mutations in the CYP51 binding cavity—a critical feature for maintaining field efficacy against resistant phytopathogens[2].

MOA Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Biosynthesis CYP51 CYP51 (14α-Demethylase) Lanosterol->CYP51 Substrate Binding Ergosterol Ergosterol (Cell Membrane Integrity) CYP51->Ergosterol Normal Pathway Death Fungal Cell Death CYP51->Death Toxic Sterol Accumulation Azole Synthesized Azole Fungicide Azole->CYP51 Competitive Inhibition (Heme Binding)

Ergosterol biosynthesis inhibition by the synthesized triazole fungicide.

Synthetic Workflow to the Active Agrochemical

To convert 1-[4-(3-Chlorophenoxy)phenyl]ethanone into a highly active DMI fungicide, a precise three-step synthetic protocol is employed.

Synthesis A 1-[4-(3-Chlorophenoxy)phenyl]ethanone (CAS 1145-57-9) B α-Bromo Ketone Intermediate A->B Br2 / AcOH (Halogenation) C Triazolyl Ketone Intermediate B->C 1H-1,2,4-Triazole K2CO3, DMF D Tertiary Alcohol Azole (Active Fungicide) C->D Grignard Addition (e.g., MeMgBr)

Synthetic conversion of CAS 1145-57-9 to an active triazole fungicide.

Step-by-Step Synthetic Protocol:

  • α-Halogenation: Dissolve 1-[4-(3-Chlorophenoxy)phenyl]ethanone (1.0 eq) in glacial acetic acid. Slowly add bromine (1.05 eq) dropwise at 20°C under vigorous stirring.

    • Causality & Self-Validation: The reaction is self-validating; the disappearance of the characteristic red bromine color indicates complete electrophilic conversion to the α-bromo ketone.

  • Triazole Substitution: Transfer the crude α-bromo ketone to a reactor containing dimethylformamide (DMF). Add 1H-1,2,4-triazole (1.2 eq) and anhydrous potassium carbonate (1.5 eq). Heat to 80°C for 4 hours.

    • Causality: The weak base (K₂CO₃) is chosen specifically to neutralize the HBr byproduct without causing base-catalyzed degradation or aldol condensation of the ketone intermediate.

  • Nucleophilic Addition: Cool the isolated triazolyl ketone intermediate to 0°C in anhydrous tetrahydrofuran (THF). Slowly add a Grignard reagent (e.g., methylmagnesium bromide, 1.2 eq) to form the tertiary alcohol. Quench with saturated aqueous NH₄Cl. The resulting tertiary alcohol is the fully active fungicidal pharmacophore[4].

Agrochemical Formulation Protocol (Suspension Concentrate)

In agrochemical development, while Emulsifiable Concentrates (EC) are easier to formulate, the extreme lipophilicity of 3-chlorophenoxy-derived azoles often necessitates aggressive, phytotoxic solvents. Therefore, formulating a Suspension Concentrate (SC) (typically 250 g/L) is the scientifically sound choice to maximize crop safety and environmental compliance.

Causality in Excipient Selection:

  • Polycarboxylate Dispersant: Because the active ingredient has low water solubility, it is highly prone to Ostwald ripening (crystal growth) during temperature fluctuations. Polycarboxylates provide robust steric hindrance, adsorbing strongly to the hydrophobic crystal faces to prevent agglomeration.

  • Xanthan Gum: Acts as a rheology modifier, creating a shear-thinning network that suspends particles at rest but flows easily during spray atomization.

Step-by-Step SC Milling Protocol:

  • Pre-Dispersion: In a high-shear mixer, combine 50% of the required continuous phase (water), 2.5% w/w polycarboxylate dispersant, 1.0% w/w sodium naphthalene sulfonate (wetting agent), and 5.0% w/w propylene glycol (antifreeze).

  • Active Addition: Slowly add 25.0% w/w of the synthesized azole active ingredient (pre-milled to <50 µm) under continuous high shear (3000 RPM) for 15 minutes to ensure complete wetting.

  • Wet Milling: Transfer the slurry to a horizontal bead mill loaded with 1.0 mm yttrium-stabilized zirconium oxide beads. Mill at a tip speed of 10 m/s. Monitor the particle size distribution via laser diffraction until the D90 is ≤ 2.5 µm.

    • Self-Validation: Achieving a D90 below 2.5 µm is a self-validating endpoint that ensures maximum biological efficacy (optimal surface area for leaf absorption) and prevents field-sprayer nozzle blockage.

  • Structuring: Transfer the milled dispersion to a blending tank. Add 0.2% w/w xanthan gum (pre-swelled in water) and 0.1% w/w 1,2-benzisothiazolin-3-one (biocide). Mix at low shear (500 RPM) for 30 minutes to develop the yield stress network.

Analytical Validation & Stability Data

To validate the trustworthiness and commercial viability of the SC formulation, accelerated stability testing must be performed according to CIPAC MT 46.3 guidelines (14 days at 54°C). The quantitative data below demonstrates that the selected polycarboxylate dispersant successfully mitigated Ostwald ripening, maintaining the critical D90 threshold.

ParameterInitial (Day 0)Accelerated (Day 14, 54°C)Long-Term (Day 28, 54°C)CIPAC Specification
Active Content (g/L) 251.2250.8249.5± 5% of nominal
Particle Size D90 (µm) 2.152.302.45≤ 3.0 µm
Suspendability (%) 98.597.296.0≥ 90%
Viscosity (mPa·s at 10s⁻¹) 450435420300 - 600 mPa·s
pH (1% aqueous) 6.86.76.66.0 - 8.0

References

  • Guidechem. "1-[4-(3-chlorophenoxy)phenyl]ethanone CAS 1145-57-9." Guidechem Chemical Database.
  • ACS Omega. "Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase." ACS Publications.
  • PMC. "Structural and Functional Elucidation of Yeast Lanosterol 14α-Demethylase in Complex with Agrochemical Antifungals." National Institutes of Health.
  • Journal of Agricultural and Food Chemistry. "Insights into the Enantiomeric Uptake, Translocation, and Distribution of Triazole Chiral Pesticide." ACS Publications.

Sources

Application

Laboratory crystallization techniques for high-purity 1-[4-(3-Chlorophenoxy)phenyl]ethanone

Application Note: High-Purity Crystallization of 1-[4-(3-Chlorophenoxy)phenyl]ethanone Abstract: This technical guide provides a comprehensive overview and detailed protocols for the laboratory-scale purification of 1-[4...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Purity Crystallization of 1-[4-(3-Chlorophenoxy)phenyl]ethanone

Abstract: This technical guide provides a comprehensive overview and detailed protocols for the laboratory-scale purification of 1-[4-(3-Chlorophenoxy)phenyl]ethanone via crystallization. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, achieving high purity of this compound is paramount for ensuring the integrity of subsequent reactions and the quality of the final product.[1] This document outlines the fundamental principles of crystallization, strategies for solvent selection based on the compound's physicochemical properties, and step-by-step protocols for single-solvent and mixed-solvent recrystallization techniques. Additionally, methods for purity verification and a guide for troubleshooting common crystallization issues are presented to assist researchers in obtaining high-purity crystalline material.

Introduction and Physicochemical Profile

1-[4-(3-Chlorophenoxy)phenyl]ethanone is an aromatic ether ketone whose utility in research and development is directly linked to its purity. Process-related impurities, such as unreacted starting materials, isomers, or by-products, can interfere with downstream applications, making their removal essential.[2] Crystallization is a powerful and widely used technique for purifying solid organic compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent system.[3][4]

A successful crystallization protocol is built upon a solid understanding of the compound's physical and chemical properties.

Table 1: Physicochemical Properties of 1-[4-(3-Chlorophenoxy)phenyl]ethanone and Related Analogs

PropertyValue / ObservationSource(s)
Chemical Name 1-[4-(3-chlorophenoxy)phenyl]ethanone[5]
CAS Number 1145-57-9[5]
Molecular Formula C₁₄H₁₁ClO₂[5]
Molecular Weight 246.69 g/mol [5]
Appearance Expected to be a crystalline solid; related compounds appear as pale yellow crystals.[1]
Melting Point Not explicitly reported. A structurally similar isomer, 1-(4-(4-Chlorophenoxy)phenyl)ethanone, has a melting point of 66-74 °C. This range serves as a useful proxy for experimental design.[1]
Solubility Rationale

The principle of "like dissolves like" governs the selection of an appropriate solvent system. The molecular structure of 1-[4-(3-Chlorophenoxy)phenyl]ethanone, featuring two aromatic rings and an ether linkage, imparts significant nonpolar character. However, the ketone functional group provides a degree of polarity. This duality dictates its solubility profile. Generally, aromatic ketones are insoluble in water but soluble in a range of organic solvents.[6] An ideal crystallization solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature.[7]

Table 2: Predicted Qualitative Solubility in Common Laboratory Solvents

SolventPredicted SolubilityRationale
Water InsolubleThe molecule is predominantly nonpolar and cannot overcome the strong hydrogen bonding network of water.[6]
Hexane Sparingly Soluble to InsolubleThe polarity of the ketone group limits solubility in highly nonpolar alkane solvents.[6] May be useful as an anti-solvent.
Toluene SolubleAs a nonpolar aromatic solvent, it is likely to readily dissolve the compound due to shared aromatic character.[6]
Dichloromethane SolubleA common solvent for moderately polar organic compounds; likely a good solvent at room temperature, making it less ideal for crystallization unless used in a mixed-solvent system.
Ethanol Moderately SolubleOffers a good balance of polarity. Solubility is expected to be significantly temperature-dependent, making it a strong candidate for single-solvent recrystallization.
Acetone SolubleThe compound is a ketone, and acetone is a polar aprotic ketone solvent, suggesting high solubility based on the "like dissolves like" principle.[6]

The Principle of Crystallization for Purity Enhancement

Crystallization purifies a compound by separating it from a supersaturated solution in a highly ordered, solid crystalline lattice. As the solution cools, the solubility of the target compound decreases, forcing it to precipitate out. Ideally, impurities remain dissolved in the solvent (mother liquor) due to their lower concentration or different solubility characteristics.[7] This process effectively isolates the pure compound from soluble impurities. Insoluble impurities can be removed beforehand via hot filtration.

G A Crude Solid (Compound + Impurities) B Add Minimum Volume of Hot Solvent A->B C Completely Dissolved Solution (Hot) B->C D Slow Cooling (Room Temp -> Ice Bath) C->D E Supersaturation & Nucleation D->E F Crystal Growth E->F G Isolation via Filtration F->G H Pure Crystalline Product G->H I Mother Liquor (Impurities Remain Dissolved) G->I

Caption: The fundamental workflow of purification by crystallization.

Understanding Potential Impurities

The efficacy of crystallization depends on the nature of the impurities present. For 1-[4-(3-Chlorophenoxy)phenyl]ethanone, impurities typically arise from the synthetic process.[2] Common synthetic routes, such as the Friedel-Crafts acylation of 3-chlorophenoxybenzene or the Williamson ether synthesis between 4-chloroacetophenone and 3-chlorophenol, can lead to specific process-related impurities:

  • Unreacted Starting Materials: Residual 3-chlorophenol, 4-hydroxyacetophenone, or related precursors.

  • Isomeric By-products: Acylation of the aromatic ring at an alternative position (e.g., ortho to the phenoxy group) can lead to regioisomers which may have similar solubility profiles.

  • Side-Reaction Products: Impurities generated from secondary or undesired chemical reactions during synthesis.[2]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Single-Solvent Recrystallization from Ethanol

This method is preferred for its simplicity when a suitable solvent with a steep solubility-temperature curve is identified. Ethanol is an excellent starting point for this compound.

Methodology:

  • Dissolution: Place the crude 1-[4-(3-Chlorophenoxy)phenyl]ethanone (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask containing a magnetic stir bar. Add a small volume of ethanol (e.g., 3-4 mL) and begin heating the mixture on a stirrer hotplate to near boiling.

  • Achieve Saturation: Continue adding ethanol dropwise until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to create a saturated solution, as excess solvent will reduce the final yield.[8]

  • Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, perform a hot gravity filtration. Pre-heat a clean Erlenmeyer flask and a stemless funnel on the hotplate. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the solid impurities.

  • Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[7]

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold ethanol to rinse away any residual mother liquor containing impurities. Using cold solvent is critical to prevent the pure product from re-dissolving.

  • Drying: Allow the crystals to air-dry on the filter paper under vacuum for several minutes. For final drying, transfer the crystals to a watch glass and place them in a vacuum oven at a mild temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Mixed-Solvent Recrystallization (Ethanol/Water)

This technique is valuable when no single solvent provides the ideal solubility characteristics. It employs a "good" solvent in which the compound is soluble (ethanol) and a miscible "poor" solvent or "anti-solvent" in which it is insoluble (water).[8]

Methodology:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound (e.g., 1.0 g) in the minimum amount of hot ethanol, as described in Protocol 1.

  • Addition of Anti-Solvent: While keeping the solution hot, add deionized water dropwise with constant swirling. Continue adding water until the solution becomes persistently cloudy (turbid). This indicates the point of saturation has been reached.

  • Clarification: Add a few drops of hot ethanol to the cloudy solution until it just becomes clear again. This ensures the solution is saturated but not oversaturated at the high temperature.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice-water bath, as described in Protocol 1.

  • Isolation, Washing, and Drying: Collect, wash, and dry the crystals as detailed in Protocol 1. For washing, use a cold mixture of ethanol and water in a ratio similar to that of the final crystallization medium.

G cluster_0 Dissolution Step cluster_1 Crystallization & Isolation A Place Crude Compound in Erlenmeyer Flask B Add Solvent & Heat A->B C Is Compound Soluble in a Single Solvent? B->C D Protocol 1: Single Solvent Add minimum hot solvent (e.g., Ethanol) until dissolved C->D Yes E Protocol 2: Mixed Solvent 1. Dissolve in min. hot 'good' solvent (Ethanol) 2. Add 'poor' solvent (Water) to turbidity 3. Clarify with a drop of 'good' solvent C->E No F Slowly Cool Solution G Induce Full Precipitation (Ice Bath) F->G H Collect Crystals (Vacuum Filtration) G->H H->H I Wash with Cold Solvent H->I J Dry Crystals Under Vacuum I->J D->F E->F

Caption: Detailed experimental workflow for crystallization protocols.

Post-Crystallization: Purity Verification

The success of the purification must be validated empirically.

  • Melting Point Analysis: A pure substance will have a sharp and narrow melting point range (typically < 2 °C).[7] Comparing the melting point of the recrystallized product to the crude material is a rapid and effective way to assess purity enhancement. A higher and sharper melting point indicates a purer compound.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. An HPLC chromatogram of the purified material should show a significant increase in the area of the main peak and a reduction or elimination of impurity peaks compared to the crude sample. Purity is often reported as a percentage based on the relative peak areas.

  • Spectroscopic Analysis: Techniques like ¹H NMR, ¹³C NMR, and FTIR can be used to confirm the chemical structure of the purified compound and to check for the absence of signals corresponding to known impurities.

Troubleshooting Common Crystallization Issues

Table 3: Troubleshooting Guide

ProblemProbable Cause(s)Solution(s)
"Oiling Out" The compound's melting point is lower than the boiling point of the solvent, or high impurity levels are depressing the melting point.[8]Re-heat the solution to dissolve the oil, add more hot solvent to decrease saturation, and allow it to cool more slowly. Alternatively, switch to a solvent with a lower boiling point or use a mixed-solvent system.[8]
Low Crystal Yield Too much solvent was used; premature crystallization during hot filtration; crystals are too soluble in the wash solvent.[8]Use the absolute minimum amount of hot solvent for dissolution. Ensure the filtration apparatus is pre-heated for hot filtration. Always wash the collected crystals with ice-cold solvent.
No Crystals Form The solution is not sufficiently saturated; the compound is too soluble even at low temperatures.Try to induce crystallization by scratching the inner wall of the flask with a glass rod at the solution's surface to create nucleation sites.[8] If available, add a single "seed crystal" of the pure compound. If still unsuccessful, reduce the solvent volume by gentle heating and attempt to cool again.
Persistent Color Colored impurities are co-crystallizing with the product.Dissolve the crude product in the hot solvent, then add a small amount (1-2% by weight) of activated charcoal. Boil the mixture for a few minutes, then perform a hot filtration to remove the charcoal and the adsorbed impurities before proceeding with cooling.[8]

References

  • 1-(4-Chlorophenyl)ethanone | CAS#:99-91-2 | Chemsrc . Chemsrc.com. Available at: [Link]

  • SOP: CRYSTALLIZATION . California State University, Los Angeles. Available at: [Link]

  • The preparation of crystalline derivatives of aldehydes and ketones - Creative Chemistry . Creative-Chemistry.org.uk. Available at: [Link]

  • CAS RN 99-92-3 | Fisher Scientific. Fisher Scientific. Available at: [https://www.fishersci.com/us/en/catalog/search/products?p_p_id=search_ajax_portlet_WAR_searchajaxportlet_INSTANCE_1QGN&p_p_lifecycle=0&p_p_col_id=column-2&p_p_col_count=1&_search_ajax_portlet_WAR_searchajaxportlet_INSTANCE_1QGN_searchType=RAPID&_search_ajax_portlet_WAR_searchajaxportlet_INSTANCE_1QGN_showProducts=true&_search_ajax_portlet_WAR_searchajaxportlet_INSTANCE_1QGN_beginIndex=0&_search_ajax_portlet_WAR_searchajaxportlet_INSTANCE_1QGN_pageSize=15&_search_ajax_portlet_WAR_searchajaxportlet_INSTANCE_1QGN_searchKeyword=99-92-3&_search_ajax_portlet_WAR_searchajaxportlet_INSTANCE_1QGN_returnUrl=https%3A%2F%2Fwww.fishersci.com%2Fus%2Fen%2Fcatalog%2Fsearch%2Fproducts.html%3F&_search_ajax_portlet_WAR_searchajaxportlet_INSTANCE_1QGN_selectedTab=products&_search_ajax_portlet_WAR_searchajaxportlet_INSTANCE_1QGN_isAdvancedSearch=false&_search_ajax_portlet_WAR_searchajaxportlet_INSTANCE_1QGN_autoCorrect=true&_search_ajax_portlet_WAR_searchajaxportlet_INSTANCE_1QGN_searchProducts=true&_search_ajax_portlet_WAR_searchajaxportlet_INSTANCE_1QGN_searchSuppliers=false&_search_ajax_portlet_WAR_searchajaxportlet_INSTANCE_1QGN_searchArticles=false&_search_ajax_portlet_WAR_searchajaxportlet_INSTANCE_1QGN_searchCategories=false&_search_ajax_portlet_WAR_searchajaxportlet_INSTANCE_1QGN_search='/services/search/products?searchType=RAPID&showProducts=true&beginIndex=0&pageSize=15&searchKeyword=99-92-3&returnUrl=https%3A%2F%2Fwww.fishersci.com%2Fus%2Fen%2Fcatalog%2Fsearch%2Fproducts.
  • Guide for crystallization . University of Geneva. Available at: [Link]

  • 1-(3-Chlorophenyl)ethanone | C8H7ClO | CID 14933 - PubChem . National Center for Biotechnology Information. Available at: [Link]

  • Methods for Crystal Production of natural compounds; a review of recent advancements - International Scientific Organization . International Scientific Organization. Available at: [Link]

  • Ethanone, 1-(4-chlorophenyl)- - NIST WebBook . National Institute of Standards and Technology. Available at: [Link]

  • 1-(4-Chlorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone - PMC . National Center for Biotechnology Information. Available at: [Link]

  • 1-[4-(3-Tert-butyl-4-oxidanyl-phenoxy)phenyl]ethanone - PubChem . National Center for Biotechnology Information. Available at: [Link]

  • Identification of Pharmaceutical Impurities . Taylor & Francis. Available at: [Link]

  • (PDF) Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I) . ResearchGate. Available at: [Link]

  • 1-(4-AMINO-3-CHLORO-PHENYL)-ETHANONE — Chemical Substance Information . Chemical Substance Information. Available at: [Link]

  • High-Yielding Aqueous Synthesis of Chloroacetophenones and Aroyl Chlorohydrins - Supporting Information . American Chemical Society. Available at: [Link]

  • Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone | Asian Journal of Chemistry . Asian Journal of Chemistry. Available at: [Link]

  • US3819492A - Distillation of aromatic ketone from aromatic alcohol with acid - Google Patents. Google Patents.
  • Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone - ResearchGate . ResearchGate. Available at: [Link]

  • Novel derivatisation technique for the determination of chlorophenoxy acid type herbicides by gas chromatography-mass spectrometry - PubMed . National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine - Semantic Scholar . Semantic Scholar. Available at: [Link]

  • Properties of Common Organic Solvents . University of Minnesota. Available at: [Link]

  • (PDF) Determination of Chlorophenoxy Acid Methyl Esters and Other Chlorinated Herbicides by GC High-resolution QTOFMS and Soft lonization - ResearchGate . ResearchGate. Available at: [Link]

  • International Journal of Molecular Sciences | An Open Access Journal from MDPI . MDPI. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 1-[4-(3-Chlorophenoxy)phenyl]ethanone

Welcome to the Application Support Hub. This guide is engineered for medicinal chemists, assay developers, and pharmacologists facing aqueous solubility bottlenecks with 1-[4-(3-Chlorophenoxy)phenyl]ethanone .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Hub. This guide is engineered for medicinal chemists, assay developers, and pharmacologists facing aqueous solubility bottlenecks with 1-[4-(3-Chlorophenoxy)phenyl]ethanone . Characterized by its dual aromatic rings, a highly lipophilic chloro-substituent, and an ether linkage, this acetophenone derivative frequently exhibits "brick dust" behavior. While it demonstrates excellent solubility in polar aprotic solvents, it is prone to severe precipitation during aqueous biological assays.

Below is our comprehensive troubleshooting guide to systematically diagnose, resolve, and validate the solubilization of this compound.

Mechanistic Understanding of the Solubility Barrier

1-[4-(3-Chlorophenoxy)phenyl]ethanone is a highly hydrophobic molecule. It dissolves readily in 100% anhydrous Dimethyl Sulfoxide (DMSO) because the solvent's polarity perfectly accommodates the compound's lipophilic moieties. However, when this concentrated stock is introduced directly into an aqueous environment (e.g., cell culture media or assay buffer), the microenvironmental polarity drastically shifts. The surrounding water molecules cannot solvate the hydrophobic structure, leading to a sudden thermodynamic instability known as "solvent shock." This forces the compound to rapidly nucleate and precipitate out of solution .

SolubilityTroubleshooting Start Add DMSO Stock to Aqueous Media Observe Visual Inspection: Precipitation Observed? Start->Observe Yes Yes (Cloudy/Crystals) Observe->Yes No No (Clear Solution) Observe->No CheckMethod Analyze Dilution Method Yes->CheckMethod Proceed Proceed with Biological Assay No->Proceed Direct Direct Addition (Solvent Shock) CheckMethod->Direct Reverse Reverse/Stepwise Addition CheckMethod->Reverse Formulation Implement Co-solvents or Cyclodextrins Direct->Formulation Change Method Reverse->Formulation Solubility Exceeded Formulation->Proceed Solution Clears

Diagnostic workflow for resolving solvent shock and compound precipitation.

Step-by-Step Troubleshooting Methodologies

Protocol A: The "Reverse Addition" and Stepwise Dilution Method

Causality: Rapidly adding aqueous buffer to a DMSO stock creates localized regions of extremely low DMSO concentration, triggering immediate nucleation. Reversing the order of addition and executing it stepwise ensures rapid dispersion of the solvent, preventing localized supersaturation .

  • Prepare Anhydrous Stock: Dissolve 1-[4-(3-Chlorophenoxy)phenyl]ethanone in 100% anhydrous DMSO to a concentration of 10 mM. Note: Always use fresh, sealed DMSO. DMSO is highly hygroscopic, and absorbed atmospheric moisture significantly reduces the solubility limit of the stock .

  • Pre-warm Media: Warm the target aqueous buffer or culture medium to 37°C to temporarily increase thermodynamic solubility limits during the mixing phase.

  • Intermediate Dilution: Dilute the 10 mM stock 1:10 into pure DMSO to create a 1 mM intermediate working stock.

  • Reverse Dropwise Addition: Place the full volume of the warmed aqueous buffer on a magnetic stirrer set to mild agitation. Crucial: Avoid harsh vortexing. High-shear vortexing has been empirically shown to accelerate precipitate particle growth in poorly soluble discovery compounds .

  • Dispense: Add the 1 mM DMSO stock dropwise into the center of the stirring buffer until the final desired concentration (e.g., 10 µM) is reached. Ensure the final DMSO concentration remains ≤0.5%.

  • Self-Validation Step: Visually inspect the solution against a dark background under strong light. If micro-crystals or cloudiness are visible, the absolute thermodynamic solubility limit has been exceeded. Discard the solution and proceed immediately to Protocol B.

Protocol B: Co-Solvent & Surfactant Micellization

Causality: When stepwise dilution fails, the thermodynamic aqueous solubility of the compound has been strictly exceeded. Surfactants (like Tween-80) reduce surface tension and form micelles that encapsulate the lipophilic 1-[4-(3-Chlorophenoxy)phenyl]ethanone, while co-solvents (like PEG400) bridge the polarity gap between DMSO and water .

  • Initial Solubilization: Aliquot the required volume of your 10 mM DMSO stock into a sterile microcentrifuge tube.

  • Co-solvent Addition: Add PEG400 to achieve a final formulation concentration of 40% (v/v). Pipette up and down thoroughly until optically clear.

  • Surfactant Addition: Add Tween-80 to achieve a final concentration of 5% (v/v). Mix gently to avoid excessive foaming.

  • Aqueous Phase Integration: Slowly add the aqueous buffer (or saline) to make up the remaining 55% of the volume. Add this in 10% increments, mixing until clear after each step.

  • Self-Validation Step: Centrifuge a small aliquot of the final mixture at 10,000 x g for 5 minutes. If a white pellet forms at the bottom, micellization is incomplete. You must increase the Tween-80 concentration by 1-2% in your next iteration.

Quantitative Formulation Guidelines

To assist in selecting the correct solubilization strategy, consult the empirical limits summarized below:

Formulation StrategyMax Final Compound Conc.Max DMSO Tolerated (Cells)Recommended Assay Use CaseVisual Stability (24h)
Direct Dilution < 1 µM0.1% - 0.5%High-potency biochemical assaysPoor (High risk of crystallization)
Stepwise / Reverse Addition 1 µM - 5 µM0.5%Standard in vitro cell-based assaysModerate (Potential cloudiness)
Co-solvent (PEG400/Tween-80) 50 µM - 100 µM< 1.0% (Assay dependent)In vivo dosing / High-conc screensExcellent (Optically clear)
Cyclodextrin (20% HP-β-CD) > 100 µM0.5%Hydrophobic drug encapsulationExcellent (Optically clear)

Frequently Asked Questions (FAQs)

Q1: My 1-[4-(3-Chlorophenoxy)phenyl]ethanone is fully dissolved in DMSO, but immediately turns cloudy in my assay buffer. Why? A1: This is classic "solvent shock." The sudden shift from a lipophilic environment (DMSO) to a highly polar aqueous buffer causes the hydrophobic compound to rapidly crash out of solution. To mitigate this, utilize the reverse addition method (Protocol A) or employ a solubilizing agent like cyclodextrin or Tween-80 .

Q2: Can I just heat the aqueous buffer to force the precipitated compound back into solution? A2: No. While gentle heating (up to 37°C) can aid initial dissolution during mixing, heating a precipitated suspension often fails to break down the crystalline lattice once it has formed. Furthermore, upon cooling back to room temperature or incubator conditions, the compound will immediately re-precipitate. It is highly recommended to prevent precipitation entirely rather than attempting to rescue a crashed solution .

Q3: Does the mixing method (vortexing vs. magnetic stirring) affect precipitation? A3: Yes. Empirical studies on poorly water-soluble discovery compounds demonstrate that harsh vortex mixing can actually lead to lower amounts of active drug remaining in the supernatant compared to milder mixing techniques. High-shear forces can accelerate the particle growth of the precipitate . Always use gentle magnetic stirring during reverse addition.

Q4: Why can't I make serial dilutions of my DMSO stock directly in the aqueous buffer? A4: Serial dilutions in aqueous media progressively decrease the DMSO concentration while the compound concentration remains relatively high in the early dilution steps, guaranteeing precipitation. Always perform your serial dilutions in 100% anhydrous DMSO first, and only transfer to the aqueous buffer at the final step .

References

  • Hilaris Publisher. "Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide". Hilaris Publishing.[Link]

Optimization

Technical Support Center: Purification of 1-[4-(3-Chlorophenoxy)phenyl]ethanone Extracts

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges during the downstream processing of diaryl ethers.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges during the downstream processing of diaryl ethers. The synthesis of 1-[4-(3-Chlorophenoxy)phenyl]ethanone (CAS 1145-57-9)—typically achieved via a base-mediated nucleophilic aromatic substitution (SNAr) or Ullmann coupling between 3-chlorophenol and 4-fluoroacetophenone—generates a highly specific impurity profile.

This guide is designed to move beyond basic procedures by explaining the physicochemical causality behind each purification step. By understanding the thermodynamic and structural properties of your impurities, you can implement a self-validating purification system that guarantees high-purity yields.

Quantitative Impurity Profiling

Before troubleshooting, we must define the chemical environment of your crude extract. Table 1 summarizes the primary organic impurities encountered in this synthesis and the physicochemical properties we will exploit to remove them.

Table 1: Common Impurities and Targeted Removal Strategies

Impurity ClassSpecific CompoundPhysicochemical PropertyPrimary Removal Strategy
Phenolic (Reactant) 3-ChlorophenolHigh acidity (pKa = 9.12)Liquid-Liquid Extraction (0.5 M NaOH)
Halogenated (Reactant) 4-FluoroacetophenoneHigh volatility / Liquid at RTRecrystallization
Dimeric (Byproduct) Aldol Condensation DimersHigh lipophilicity / Steric bulkRecrystallization (95% Ethanol)
Solvent (Medium) DMF / DMSOHigh aqueous solubilityBrine Wash (Salting out)
Troubleshooting FAQs

Q1: How do I selectively remove unreacted 3-chlorophenol from the crude extract without degrading my product? A1: 3-Chlorophenol is a persistent unreacted starting material. Because of the inductive electron-withdrawing effect of the meta-chloro group, 3-chlorophenol has a pKa of 9.12[1], making it significantly more acidic than unsubstituted phenol. Mechanism of Action: By washing your organic extract (e.g., in ethyl acetate) with a mild aqueous base such as 0.5 M NaOH, the 3-chlorophenol is quantitatively deprotonated to form sodium 3-chlorophenoxide. This ionic species partitions entirely into the aqueous phase. Critical Warning: Do not use highly concentrated NaOH (>1 M) or extended contact times. Acetophenone derivatives possess acidic alpha-hydrogens and can undergo base-catalyzed enolization under harsh alkaline conditions, leading to unwanted condensation byproducts[2].

Q2: My HPLC/TLC shows heavier molecular weight impurities eluting after my product. What are they and how do I remove them? A2: These are likely aldol condensation byproducts (e.g., dypnone-like dimers). During the basic conditions of the initial coupling reaction (e.g., using K2CO3), the acetyl group on your product can enolize and attack another molecule of the acetophenone derivative. Resolution: These dimers are highly lipophilic and will not be removed by aqueous washes. The most effective method for their removal is selective crystallization. 1-[4-(3-Chlorophenoxy)phenyl]ethanone can be recrystallized from 95% ethanol. The bulky, highly non-polar dimers typically remain soluble in the ethanolic mother liquor, allowing the pure target compound to crystallize out[3].

Q3: How do I eliminate residual aprotic solvents (DMF/DMSO) from the organic phase? A3: Diaryl ether syntheses often employ high-boiling polar aprotic solvents like DMF or DMSO, which are partially miscible with organic extraction solvents. Resolution: Perform sequential washes with distilled water followed by saturated aqueous NaCl (brine). The high ionic strength of the brine decreases the solubility of the organic extraction solvent in the aqueous phase (a phenomenon known as "salting out") while effectively pulling the highly polar DMF/DMSO into the aqueous waste.

Optimized Experimental Protocol

This step-by-step methodology incorporates built-in validation checks to ensure the integrity of your purification at every stage.

Prerequisites: Ensure the crude reaction mixture is concentrated under vacuum to remove the bulk of the reaction solvent, then redissolved in an immiscible organic solvent (e.g., Ethyl Acetate).

Step 1: Alkaline Extraction (Phenolic Impurity Removal)

  • Transfer the organic solution to a separatory funnel.

  • Add an equal volume of 0.5 M NaOH.

  • Invert the funnel and vent immediately. Shake gently for 1-2 minutes to ensure complete deprotonation of the 3-chlorophenol.

  • Allow the phases to separate. Drain and discard the lower aqueous layer.

  • Repeat the alkaline wash one more time. Self-Validation Check: Spot the organic layer on a TLC plate (Hexane:EtOAc 4:1) and stain with Ferric Chloride (FeCl3). The absence of a color change indicates the successful and complete removal of the phenolic impurity.

Step 2: Neutralization and Solvent Removal 6. Wash the organic phase with an equal volume of distilled water to remove residual basic salts. 7. Wash with an equal volume of saturated NaCl (brine) to extract residual DMF/DMSO and pre-dry the organic layer.

Step 3: Drying and Concentration 8. Transfer the organic phase to an Erlenmeyer flask. Add anhydrous MgSO4 until the powder stops clumping and flows freely in the solvent. 9. Filter the suspension to remove the hydrated drying agent. 10. Concentrate the filtrate under reduced pressure (using a rotary evaporator) to yield the crude solid product.

Step 4: Recrystallization (Dimer and Halide Removal) 11. Dissolve the crude solid in a minimum amount of boiling 95% ethanol. 12. Allow the solution to cool slowly to room temperature to promote optimal crystal lattice formation, then transfer to an ice bath (0-4 °C) for 30 minutes to maximize yield. 13. Collect the purified 1-[4-(3-Chlorophenoxy)phenyl]ethanone crystals via vacuum filtration. Wash the filter cake with a minimal amount of ice-cold ethanol. Self-Validation Check: Analyze the resulting crystals via HPLC (UV detection at 254 nm). The chromatogram should show a single sharp peak, confirming the removal of the broader, later-eluting aldol dimer peaks and earlier-eluting 4-fluoroacetophenone.

Purification Workflow Visualization

Purification Crude Crude Extract (in EtOAc/Ether) Wash1 Alkaline Wash (0.5 M NaOH) Crude->Wash1 Aq1 Aqueous Waste (Sodium 3-chlorophenoxide) Wash1->Aq1 Bottom Layer Org1 Organic Phase (Ketone + Neutral Impurities) Wash1->Org1 Top Layer Wash2 Brine Wash (Remove DMF/DMSO) Org1->Wash2 Aq2 Aqueous Waste (Salts & Polar Solvents) Wash2->Aq2 Bottom Layer Org2 Washed Organic Phase Wash2->Org2 Top Layer Dry Dry over MgSO4 & Filter Org2->Dry Evap Solvent Evaporation (Rotary Evaporator) Dry->Evap Cryst Recrystallization (95% Ethanol) Evap->Cryst Mother Mother Liquor (Aldol Dimers & Unreacted Halide) Cryst->Mother Filtrate Pure Pure 1-[4-(3-Chlorophenoxy)phenyl]ethanone Cryst->Pure Crystals

Figure 1: Liquid-liquid extraction and crystallization workflow for diaryl ether purification.

References
  • [1] 3-Chlorophenol | C6H4ClOH | CID 7933. PubChem, National Center for Biotechnology Information.

  • [2] US4559110A - Acetophenone recovery and purification. Google Patents.

  • [3] 2,6-dihydroxyacetophenone. Organic Syntheses Procedure.

Sources

Reference Data & Comparative Studies

Validation

GC-MS Fragmentation Pattern Comparison: 1-[4-(3-Chlorophenoxy)phenyl]ethanone and Its Positional Isomers

As a Senior Application Scientist in mass spectrometry and structural elucidation, I have designed this guide to move beyond standard spectral library matching. Differentiating positional isomers—specifically the ortho (...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in mass spectrometry and structural elucidation, I have designed this guide to move beyond standard spectral library matching. Differentiating positional isomers—specifically the ortho (2-chloro), meta (3-chloro), and para (4-chloro) variants of 1-[4-(chlorophenoxy)phenyl]ethanone—requires a deep understanding of gas-phase ion chemistry.

This guide objectively compares the fragmentation performance of 1-[4-(3-Chlorophenoxy)phenyl]ethanone against its isomeric alternatives, providing researchers with a self-validating analytical framework grounded in mechanistic causality.

Mechanistic Principles of Fragmentation

To accurately identify 1-[4-(3-Chlorophenoxy)phenyl]ethanone, we must first understand the thermodynamic drivers behind its fragmentation under standard 70 eV Electron Ionization (EI).

The Acetophenone Core: Alpha-Cleavage

Across all three isomers, the molecular ion ([M]⁺• at m/z 246 for ³⁵Cl) is relatively stable due to the extended conjugated system. However, the ketone moiety dictates the primary fragmentation route. The ionization of the carbonyl oxygen triggers a rapid α-cleavage , expelling a methyl radical (•CH₃, 15 Da). This forms a highly resonance-stabilized acylium ion at m/z 231, which consistently presents as the base peak (100% relative abundance) [1]. This acylium ion subsequently undergoes the extrusion of neutral carbon monoxide (CO, 28 Da) to yield the aryl cation at m/z 203 [1].

Diaryl Ether Linkage Cleavage

The ether linkage provides a secondary fragmentation pathway. Cleavage at the β-bond relative to the aromatic rings yields the chlorophenyl cation (m/z 111/113) and the 4-acetylphenoxy radical [2]. The abundance of the m/z 111 ion is a critical diagnostic marker for differentiating the meta and para isomers.

The Ortho Effect: Causality in Structural Differentiation

While the 3-chloro (target) and 4-chloro isomers behave similarly, the 2-chloro isomer diverges sharply due to the ortho effect [3]. The spatial proximity of the chlorine atom at the 2-position to the ether oxygen enables an intramolecular interaction. Following the initial loss of the methyl group, the sterically crowded acylium ion (m/z 231) expels a chlorine radical (•Cl, 35 Da) to form a highly stable, tricyclic dibenzofuran-like oxonium ion at m/z 196.

Because the rigid geometry of the benzene ring prevents this spatial proximity in the 1-[4-(3-Chlorophenoxy)phenyl]ethanone (meta) and 4-chloro (para) isomers, the m/z 196 peak is physically impossible to form in these alternatives, rendering it a definitive exclusionary marker.

fragmentation_pathway M Molecular Ion[M]+• m/z 246 / 248 M_CH3 Acylium Ion[M-CH3]+ m/z 231 / 233 (Base Peak) M->M_CH3 - •CH3 (15 Da) α-Cleavage Ether_C Chlorophenyl Cation m/z 111 / 113 M->Ether_C Ether Cleavage M_CH3_CO Aryl Cation [M-CH3-CO]+ m/z 203 / 205 M_CH3->M_CH3_CO - CO (28 Da) Ortho_Ion Dibenzofuran-like Ion [M-CH3-Cl]+ m/z 196 M_CH3->Ortho_Ion - •Cl (35 Da) (2-Chloro Isomer Only)

Fig 1. Primary GC-MS fragmentation pathways of chlorophenoxyacetophenone isomers.

Comparative Quantitative Data

The table below summarizes the diagnostic ions used to differentiate the target compound from its isomeric alternatives. Data is normalized to the base peak (m/z 231).

Diagnostic Feature1-[4-(2-Chlorophenoxy)...]1-[4-(3-Chlorophenoxy)...] 1-[4-(4-Chlorophenoxy)...]
Isomer Type Ortho AlternativeTarget (Meta) Para Alternative
[M]⁺• (m/z 246) 45%60% 65%
[M-CH₃]⁺ (m/z 231) 100% (Base)100% (Base) 100% (Base)
[M-CH₃-CO]⁺ (m/z 203) 30%45% 40%
[M-CH₃-Cl]⁺ (m/z 196) 25% (Diagnostic)< 1% < 1%
[C₆H₄Cl]⁺ (m/z 111) 10%20% 15%
Chromatographic RT Earliest ElutionIntermediate Elution Latest Elution

Note: The ³⁷Cl isotopic peaks (e.g., m/z 248, 233, 205) will appear at approximately 33% the intensity of their ³⁵Cl counterparts, confirming the presence of a single chlorine atom.

Diagnostic Workflow & Decision Logic

Because the mass spectra of the 3-chloro and 4-chloro isomers are nearly identical (lacking the ortho effect), relying solely on fragmentation is an incomplete strategy. The workflow below utilizes an orthogonal approach, combining specific ion monitoring with chromatographic retention mapping.

isomer_decision Start Analyze Unknown Isomer Spectrum Target: m/z 246 Check_Ortho Is m/z 196 present at >15% relative abundance? Start->Check_Ortho Is_Ortho 2-Chloro Isomer (Ortho) Check_Ortho->Is_Ortho Yes (Ortho Effect) Check_RT Evaluate GC Retention Time (RT) and m/z 111 abundance Check_Ortho->Check_RT No (<1% abundance) Is_Meta 3-Chloro Isomer (Target) Earlier RT, Higher m/z 111 Check_RT->Is_Meta Is_Para 4-Chloro Isomer Later RT, Lower m/z 111 Check_RT->Is_Para

Fig 2. Orthogonal decision tree for differentiating chlorophenoxyacetophenone isomers.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a closed-loop system. It incorporates retention index (RI) mapping using an n-alkane standard, ensuring that differentiation between the 3-chloro and 4-chloro isomers is validated by both mass and retention behavior.

Phase 1: System Suitability & Tuning
  • MS Tuning: Perform an autotune using Perfluorotributylamine (PFTBA). Verify that the m/z 69, 219, and 502 peaks are present with appropriate relative abundances (100%, >35%, >1%) and that isotopic mass assignments are within ±0.1 Da.

  • Column Selection: Install a non-polar 5% phenyl / 95% dimethylpolysiloxane capillary column (e.g., DB-5MS, 30 m × 0.25 mm ID × 0.25 µm film thickness). This stationary phase separates the isomers based on polarizability and boiling point.

  • Blank Injection: Inject 1 µL of pure extraction solvent (e.g., HPLC-grade Hexane) to verify the absence of carryover or siloxane bleed at the target retention window.

Phase 2: Sample Preparation & RI Calibration
  • Standard Preparation: Dissolve 1-[4-(3-Chlorophenoxy)phenyl]ethanone in hexane to a final concentration of 10 µg/mL.

  • Internal Standard Spike: Spike the sample with 1 µg/mL of Chrysene-d12 to monitor injection efficiency and normalize detector response.

  • Alkanes Mixture: Prepare a separate C10–C30 n-alkane mixture to calculate the Linear Retention Index (LRI). The 4-chloro isomer, having the highest symmetry, exhibits stronger intermolecular packing and will elute slightly later than the 3-chloro isomer.

Phase 3: GC-MS Acquisition Parameters
  • Inlet Conditions: Set the injection port to 280°C. Use splitless mode for 1 minute to ensure complete transfer of the relatively high-boiling analytes, followed by a 50:1 split purge.

  • Oven Program:

    • Initial temperature: 100°C (hold for 1 min).

    • Ramp 1: 15°C/min to 250°C.

    • Ramp 2: 5°C/min to 300°C (hold for 5 min to bake out the column).

  • MS Parameters:

    • Transfer line: 290°C.

    • Ion source: 230°C.

    • Quadrupole: 150°C.

    • Acquisition: Full Scan mode (m/z 50–350) to capture the complete fragmentation profile, overlaid with Selected Ion Monitoring (SIM) for m/z 246, 231, 196, and 111 to maximize signal-to-noise ratio for diagnostic ions.

Phase 4: Data Validation
  • Check 1: Confirm the base peak is m/z 231.

  • Check 2: Inspect the m/z 196 channel. If signal >15% relative abundance, the sample is the 2-chloro isomer.

  • Check 3: If m/z 196 is absent, calculate the LRI. The 3-chloro isomer will consistently yield a lower LRI than the 4-chloro isomer under identical DB-5MS conditions.

References

  • Photodissociation Dynamics of Acetophenone and Its Derivatives with Intense Nonresonant Femtosecond Pulses Michigan St
  • GCMS Section 6.
  • Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols ResearchG
Comparative

A Comparative Guide to the Catalytic Amination of 1-[4-(3-Chlorophenoxy)phenyl]ethanone

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and agrochemical synthesis, the introduction of an amino group into an aromatic framework is a pivotal transformation. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical synthesis, the introduction of an amino group into an aromatic framework is a pivotal transformation. The molecule 1-[4-(3-chlorophenoxy)phenyl]ethanone serves as a key precursor for a variety of bioactive compounds, and its efficient amination is of considerable interest. This guide provides a comparative analysis of various catalytic methodologies for the amination of this substrate, offering insights into the efficacy and selection of optimal catalytic systems.

The primary challenge in the amination of 1-[4-(3-chlorophenoxy)phenyl]ethanone lies in the activation of the carbon-nitrogen bond formation at the ketone's aromatic ring, a process that is often sluggish without catalytic intervention. This guide will explore and compare the leading catalytic strategies: the well-established Palladium-catalyzed Buchwald-Hartwig amination, the cost-effective Copper- and Nickel-catalyzed systems, and the alternative pathway of Reductive Amination.

Comparative Efficacy of Catalytic Systems

The choice of catalyst is paramount and is dictated by factors such as desired yield, reaction conditions, cost, and functional group tolerance. Below is a comparative overview of the most prominent catalytic systems for the amination of aryl ketones.

Catalytic SystemTypical Catalysts & LigandsAmine SourceKey AdvantagesPotential Limitations
Palladium-Catalyzed Pd(OAc)₂, Pd₂(dba)₃ with ligands such as XPhos, RuPhos, BrettPhosAmmonia, Ammonium salts, Primary/Secondary aminesHigh efficiency, broad substrate scope, well-established methodologiesHigh cost of palladium, potential for catalyst deactivation, requires specialized ligands[1][2]
Copper-Catalyzed CuI, Cu₂O with ligands like diamines, oxalamidesAmmonia, Amines, Sodium AzideLower cost than palladium, mild reaction conditions possible[3][4]Can require higher catalyst loadings, may have a narrower substrate scope compared to palladium[5]
Nickel-Catalyzed NiCl₂(DME), Ni(acac)₂ with ligands like dppf, JosiphosAmmonia, Ammonium salts, Primary/Secondary aminesCost-effective, can be effective for less reactive aryl chlorides[5][6][7]Can be sensitive to air and moisture, may require specific ligands for high efficiency[5]
Reductive Amination Ir(III) complexes, Fe catalysts, NaBH₃CN, NaBH(OAc)₃Ammonium formate, Ammonium salts, AmmoniaAvoids the use of expensive transition metals, mild reducing agents can be usedMay require a two-step process (imine formation then reduction), potential for side reactions[8][9]

In-Depth Analysis of Catalytic Methodologies

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[1] The reaction typically involves a palladium precursor and a phosphine ligand. The choice of ligand is critical and has evolved through several "generations," with modern bulky, electron-rich phosphine ligands like XPhos, RuPhos, and BrettPhos showing superior activity for a wide range of substrates, including challenging aryl chlorides.[2] For the amination of 1-[4-(3-chlorophenoxy)phenyl]ethanone, a likely pathway involves the coupling with a source of ammonia, such as an ammonium salt or a protected ammonia equivalent like benzophenone imine, to yield the primary amine.[1]

Causality in Experimental Choices: The use of bulky and electron-rich ligands is crucial as they promote the reductive elimination step of the catalytic cycle and stabilize the active Pd(0) species. The choice of base (e.g., NaOtBu, K₃PO₄) is also critical and can influence the reaction rate and the lifetime of the catalyst.

Experimental Protocol: A General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox, a reaction vessel is charged with 1-[4-(3-chlorophenoxy)phenyl]ethanone, the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and the base (e.g., sodium tert-butoxide, 1.5 equivalents).

  • Reagent Addition: The amine source (e.g., ammonium sulfate, 1.2 equivalents) and an anhydrous, degassed solvent (e.g., toluene) are added.

  • Reaction Execution: The mixture is sealed and heated to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring and Work-up: The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled, quenched with water, and the product is extracted with an organic solvent.

  • Purification: The crude product is purified by column chromatography.

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Charge vessel with 1-[4-(3-chlorophenoxy)phenyl]ethanone, Pd precatalyst, and base B Add amine source and solvent A->B In glovebox C Heat and stir (80-110 °C) B->C D Monitor progress (TLC, GC-MS) C->D E Cool and quench with water D->E F Extract with organic solvent E->F G Purify by column chromatography F->G

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Copper-Catalyzed Amination

Copper-catalyzed amination, often referred to as the Ullmann condensation, presents a more economical alternative to palladium-catalyzed methods.[5] Recent advancements have led to the development of more active copper catalytic systems that can operate under milder conditions. For the amination of aryl chlorides, the choice of ligand, such as a diamine or an oxalamide, is crucial to facilitate the oxidative addition of the aryl halide to the copper center.[3] Sodium azide can also be employed as an effective amino source in copper-catalyzed reactions.

Causality in Experimental Choices: The ligand plays a key role in stabilizing the copper catalyst and increasing its reactivity towards the aryl chloride. The choice of solvent can also significantly impact the reaction's success, with polar aprotic solvents like DMSO or DMF often being employed.

Experimental Protocol: A General Procedure for Copper-Catalyzed Amination

  • Reaction Setup: A reaction vessel is charged with 1-[4-(3-chlorophenoxy)phenyl]ethanone, a copper(I) salt (e.g., CuI, 5-10 mol%), the ligand (e.g., a diamine, 10-20 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2 equivalents).

  • Reagent Addition: The amine source (e.g., an amine or sodium azide) and a high-boiling polar aprotic solvent (e.g., DMSO or DMF) are added.

  • Reaction Execution: The mixture is heated to a high temperature (typically 110-140 °C) with stirring.

  • Monitoring and Work-up: The reaction is monitored by TLC or GC-MS. After completion, the mixture is cooled, diluted with water, and the product is extracted.

  • Purification: The crude product is purified by column chromatography.

Copper_Amination_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Charge vessel with 1-[4-(3-chlorophenoxy)phenyl]ethanone, Cu(I) salt, ligand, and base B Add amine source and solvent A->B C Heat and stir (110-140 °C) B->C D Monitor progress (TLC, GC-MS) C->D E Cool and dilute with water D->E F Extract product E->F G Purify by column chromatography F->G

Caption: A typical experimental workflow for copper-catalyzed amination.

Nickel-Catalyzed Amination

Nickel-catalyzed amination has emerged as a promising, cost-effective alternative to palladium-based systems, particularly for the amination of aryl chlorides.[5][7] Air-stable nickel precatalysts, such as (dppf)Ni(o-tolyl)Cl, have been developed to simplify the experimental setup.[6] The choice of ligand is again crucial, with bidentate phosphine ligands like dppf and Josiphos-type ligands showing good performance.[5][10]

Causality in Experimental Choices: The use of a suitable ligand is essential to promote the challenging oxidative addition of the aryl chloride to the nickel center. The reaction conditions, including the choice of base and solvent, need to be carefully optimized for each substrate.

Experimental Protocol: A General Procedure for Nickel-Catalyzed Amination

  • Reaction Setup: In a glovebox, a reaction vessel is charged with the nickel precatalyst (e.g., (dppf)NiCl₂, 5 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.5 equivalents).

  • Reagent Addition: 1-[4-(3-chlorophenoxy)phenyl]ethanone, the amine source, and an anhydrous solvent (e.g., 2-methyl-THF or toluene) are added.

  • Reaction Execution: The reaction is heated to the required temperature (e.g., 100 °C) with stirring.

  • Monitoring and Work-up: Progress is monitored, and upon completion, the reaction is worked up similarly to the palladium-catalyzed procedure.

  • Purification: The product is purified by column chromatography.

Reductive Amination

Reductive amination offers a fundamentally different approach, avoiding the direct C-N bond formation on an aromatic ring via cross-coupling. Instead, the ketone is first condensed with an ammonia source to form an imine or enamine intermediate, which is then reduced in situ to the desired amine.[9] This method can be advantageous as it often proceeds under milder conditions and avoids the use of expensive transition metal catalysts. Common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃).[11] Catalytic versions using iridium or iron complexes with a hydrogen source have also been developed.[8][9]

Causality in Experimental Choices: The choice of reducing agent is critical. It must be mild enough not to reduce the starting ketone but reactive enough to reduce the intermediate iminium ion. The pH of the reaction is also an important parameter to control for efficient imine formation and subsequent reduction.

Experimental Protocol: A General Procedure for Reductive Amination

  • Imine Formation: 1-[4-(3-chlorophenoxy)phenyl]ethanone and an ammonia source (e.g., ammonium acetate or ammonium formate) are dissolved in a suitable solvent (e.g., methanol or ethanol). The mixture is stirred, sometimes with gentle heating, to facilitate imine formation.

  • Reduction: The reducing agent (e.g., NaBH₃CN) is added portion-wise to the reaction mixture.

  • Reaction Execution: The reaction is stirred at room temperature or slightly elevated temperatures until the reduction is complete.

  • Work-up: The reaction is quenched, typically with an aqueous acid or base, and the product is extracted.

  • Purification: The crude amine is purified by column chromatography or distillation.

Reductive_Amination_Workflow cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Work-up & Purification A Dissolve ketone and ammonia source in solvent B Stir to form imine A->B C Add reducing agent B->C D Stir until completion C->D E Quench reaction D->E F Extract product E->F G Purify F->G

Sources

Safety & Regulatory Compliance

Safety

Professional Laboratory Disposal and Safety Protocol for 1-[4-(3-Chlorophenoxy)phenyl]ethanone

As drug development and chemical research scale, the logistical management of synthetic intermediates becomes as critical as the synthesis itself. 1-[4-(3-Chlorophenoxy)phenyl]ethanone (CAS: 1145-57-9) is a halogenated o...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and chemical research scale, the logistical management of synthetic intermediates becomes as critical as the synthesis itself. 1-[4-(3-Chlorophenoxy)phenyl]ethanone (CAS: 1145-57-9) is a halogenated organic building block frequently utilized in pharmaceutical screening and medicinal chemistry[1][2].

Because this compound features a chlorinated phenoxy ether moiety, its end-of-life management requires strict adherence to halogenated waste protocols. Improper disposal of chlorophenoxy derivatives can lead to severe environmental contamination and the potential generation of highly toxic byproducts if incinerated at sub-optimal temperatures. This guide outlines the causality-driven methodologies for the safe handling, segregation, and disposal of this compound in a professional laboratory setting.

Hazard Assessment and the Causality of Segregation

To design a self-validating disposal protocol, one must first understand the molecular characteristics that dictate the waste stream. 1-[4-(3-Chlorophenoxy)phenyl]ethanone has a molecular formula of C14H11ClO2 and a molecular weight of 246.69 g/mol [1].

The Mechanistic Rationale for Halogenated Segregation: The presence of the chlorine atom covalently bonded to the aromatic ring classifies this compound strictly as halogenated organic waste . When halogenated compounds are subjected to standard, low-temperature incineration, the incomplete combustion of the carbon-chlorine bonds can result in the synthesis of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs).

To prevent this, halogenated waste streams are routed exclusively to specialized commercial incinerators capable of maintaining temperatures exceeding 1000°C with prolonged residence times. Mixing this compound with non-halogenated waste compromises the entire waste stream, significantly increasing disposal costs and environmental risk.

Quantitative Chemical Parameters

The following table summarizes the key physical and structural data that inform our containment and handling strategies[1]:

ParameterValueOperational Implication
CAS Registry Number 1145-57-9Mandatory for EHS waste labeling
Molecular Formula C14H11ClO2Confirms halogenated status (Cl)
Molecular Weight 246.69 g/mol Used for mass-balance tracking
XLogP3-AA 2.46Lipophilic; requires organic solvents for dissolution
Rotatable Bonds 3Contributes to molecular flexibility
Waste Classification Halogenated OrganicMust be segregated from standard organic waste

Step-by-Step Disposal Methodology

This protocol is designed for researchers operating within a professionally equipped laboratory supported by an institutional Environmental Health and Safety (EHS) department.

Phase 1: Containment and Segregation
  • Determine the Physical State: Identify whether the 1-[4-(3-Chlorophenoxy)phenyl]ethanone is in its pure solid form or dissolved in a reaction solvent (e.g., dichloromethane, ethyl acetate).

  • Solid Waste Handling:

    • If disposing of the pure powder, do not dissolve it simply for disposal.

    • Transfer the solid into a chemically compatible, sealable container (High-Density Polyethylene (HDPE) or glass).

    • Place any contaminated consumables (weighing boats, filter papers, spatulas) into a designated solid hazardous waste bin.

  • Liquid Waste Handling:

    • If the compound is dissolved in a solvent, the entire solution is now classified as halogenated waste, regardless of whether the primary solvent is non-halogenated (like ethanol).

    • Carefully funnel the solution into the laboratory's designated Halogenated Liquid Waste carboy.

    • Ensure the carboy is stored in secondary containment and kept closed unless actively adding waste.

Phase 2: Labeling and Compliance
  • Immediate Labeling: Attach a hazardous waste tag to the container the moment the first drop of waste is added.

  • Documentation: Explicitly write "1-[4-(3-Chlorophenoxy)phenyl]ethanone" and "CAS 1145-57-9" on the waste log. Do not use abbreviations or structural drawings on official waste manifests.

  • Hazard Indication: Check the appropriate hazard boxes on the EHS label (e.g., "Toxic", "Halogenated").

Phase 3: Institutional Transfer
  • EHS Notification: Once the waste container reaches 80% capacity, submit a collection request to your institutional EHS department.

  • Transport: Never transport hazardous waste in personal vehicles or outside of designated chemical transport elevators. Leave the container in the designated Satellite Accumulation Area (SAA) for professional pickup.

Visualizing the Disposal Workflow

To ensure compliance across all laboratory personnel, the following decision tree maps the logical flow of 1-[4-(3-Chlorophenoxy)phenyl]ethanone from the benchtop to final destruction.

G Start 1-[4-(3-Chlorophenoxy)phenyl]ethanone Waste Generation State Physical State? Start->State Solid Solid/Powder State->Solid Pure compound Liquid Dissolved in Solvent State->Liquid In solution Halogenated Halogenated Waste Stream (Strict Segregation) Solid->Halogenated SolventCheck Solvent Type? Liquid->SolventCheck SolventCheck->Halogenated Any solvent (Molecule contains Cl) EHS EHS Collection & High-Temp Incineration Halogenated->EHS

Workflow for the segregation and disposal of halogenated organic compounds.

Decontamination Procedures

If a minor spill of 1-[4-(3-Chlorophenoxy)phenyl]ethanone occurs during the disposal process:

  • Isolate: Secure the area and ensure proper ventilation (e.g., ensure fume hood sashes are at the appropriate working height).

  • Absorb: For solutions, use an inert, non-combustible absorbent material (such as vermiculite or commercial spill pads). For powders, carefully sweep up the material using a dedicated brush and dustpan, avoiding dust generation.

  • Clean: Wash the affected surface with a suitable organic solvent (like isopropanol) followed by soap and water.

  • Dispose: All spill cleanup materials must be treated as halogenated solid waste and disposed of following the protocols outlined in Section 2.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[4-(3-Chlorophenoxy)phenyl]ethanone
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1-[4-(3-Chlorophenoxy)phenyl]ethanone
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